Fmoc-L-3-Cyanophenylalanine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLOUTPKZUJTGV-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426256 | |
| Record name | Fmoc-L-3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-36-9 | |
| Record name | Fmoc-L-3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-L-3-Cyanophenylalanine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Fmoc-L-3-Cyanophenylalanine, a key building block for researchers, scientists, and drug development professionals. This document outlines its utility in solid-phase peptide synthesis (SPPS) and its potential in designing novel therapeutics.
Core Chemical Properties and Structure
This compound is a derivative of the amino acid phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a cyano group at the meta position of the phenyl ring.[1][2] This unique structure provides enhanced reactivity and stability, making it a valuable tool in medicinal chemistry and peptide science.[1]
The Fmoc group allows for controlled, stepwise addition of the amino acid during solid-phase peptide synthesis, while the cyano group can influence the peptide's conformation, stability, and biological activity.[3] It also serves as a versatile chemical handle for further modifications.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₀N₂O₄ | [1][4] |
| Molecular Weight | 412.44 g/mol | [4] |
| CAS Number | 205526-36-9 | [4] |
| Appearance | White powder | [1] |
| Melting Point | 111-113 °C (for D-isomer) | [2] |
| Purity | ≥97% (Chiral HPLC), ≥98.0% (HPLC) | [5][6] |
| Storage Temperature | 2-8°C | [5] |
Structural Information
| Identifier | Value | Reference(s) |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC(=C4)C#N)C(=O)O | [4] |
| InChI | 1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | [4] |
| InChIKey | CVLOUTPKZUJTGV-QHCPKHFHSA-N | [4] |
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for the key steps in this process.
Fmoc Deprotection
This procedure removes the Fmoc protecting group from the N-terminus of the growing peptide chain on the solid support.
-
Reagents:
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Wash the peptide-resin with DMF (3-5 times).
-
Add the 20% piperidine solution to the resin.
-
Agitate the mixture at room temperature for 5-20 minutes. For complex sequences, a second treatment may be necessary.[7]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).[8]
-
Coupling of this compound
This protocol describes the activation and coupling of this compound to the deprotected peptide-resin. HBTU is a commonly used and effective coupling reagent.[7][9]
-
Reagents:
-
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.[7] If using, add HOBt (3-5 equivalents).
-
Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[7][10]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended.[7]
-
Monitoring: Monitor the reaction's completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.[12]
-
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).[12]
-
Cleavage and Global Deprotection
This final step cleaves the synthesized peptide from the resin and removes any side-chain protecting groups.
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) - as a scavenger
-
Water
-
-
Procedure:
-
Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.
-
Applications in Research and Drug Development
The incorporation of 3-cyanophenylalanine into peptides offers several advantages for drug discovery and chemical biology.
-
Enzyme Inhibition: The cyano group can be chemically converted to an amidine group, creating an arginine analog. Peptides containing these analogs are often potent enzyme inhibitors, a key strategy in drug design.[13]
-
Modulation of Biological Activity: The unique electronic and steric properties of the cyano group can alter a peptide's conformation and its binding affinity to biological targets like receptors or enzymes.[3]
-
Bioconjugation: The cyano group can serve as a chemical handle for attaching other molecules, such as fluorescent probes or drug payloads.[1]
-
Neuropharmacology: Phenylalanine analogs are utilized in neuropharmacological studies to investigate neurotransmitter systems and develop potential treatments for neurological disorders.[1][2]
While specific signaling pathways modulated by peptides containing this compound are application-dependent and a subject of ongoing research, its utility as a tool to create structurally and functionally diverse peptides is well-established.
Visualized Workflow
The following diagrams illustrate the key processes in utilizing this compound.
Caption: SPPS Cycle for this compound Incorporation.
Caption: HBTU-mediated coupling mechanism.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-3-Cyano-L-Phenylalanine - Creative Peptides [creative-peptides.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
An In-depth Technical Guide to the Research Applications of Fmoc-L-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Fmoc-L-3-cyanophenylalanine is a non-canonical amino acid that has become an invaluable tool in peptide chemistry and chemical biology research. Its unique structure, featuring a cyano group on the phenyl ring, imparts distinctive properties that are leveraged for a variety of applications. Primarily utilized as a building block in solid-phase peptide synthesis (SPPS), the incorporation of L-3-cyanophenylalanine into peptides allows for the creation of novel molecular probes to study protein structure and function, as well as the development of therapeutic peptides with enhanced biological activity and stability. The cyano group serves as a sensitive spectroscopic reporter and a versatile chemical handle for further modifications, making this compound a cornerstone for advanced peptide design and drug discovery.
Physicochemical Properties of L-3-Cyanophenylalanine
The defining feature of L-3-cyanophenylalanine is the nitrile (cyano) group attached to the meta position of the phenyl ring. This modification introduces specific physicochemical characteristics that are exploited in its research applications.
| Property | Value/Description | Reference |
| Molecular Formula | C10H10N2O2 | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-3-(3-cyanophenyl)propanoic acid | [1] |
| CAS Number | 57213-48-6 | [1] |
| Spectroscopic Handle | The C≡N stretching vibration is sensitive to the local environment and can be monitored by Infrared (IR) spectroscopy. | [2] |
| Fluorescence | The cyano group imparts intrinsic fluorescence to the amino acid, which is sensitive to environmental polarity and hydrogen bonding. | [2][3][4] |
Key Research Applications
The versatility of this compound stems from the unique properties of the cyano group. Its primary applications in research can be categorized as follows:
Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block in Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group on the α-amino group allows for its sequential addition to a growing peptide chain on a solid support. The incorporation of this unnatural amino acid enables the synthesis of peptides with novel functionalities.
Experimental Protocol: Manual Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual SPPS.
Materials:
-
This compound
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.[5][6]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.[5]
-
Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[5] The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.
-
After completion, wash the resin extensively with DMF and DCM.[6]
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized peptide by mass spectrometry.
-
Spectroscopic Probe for Biophysical Studies
The cyano group of L-3-cyanophenylalanine serves as a powerful and minimally perturbative spectroscopic probe to investigate the structure, dynamics, and interactions of peptides and proteins.
-
Infrared (IR) Spectroscopy: The nitrile stretching vibration (νC≡N) is sensitive to the local electrostatic environment, including solvent exposure and hydrogen bonding.[2] Changes in the frequency of this vibration can provide insights into conformational changes and binding events.
-
Fluorescence Spectroscopy: L-3-cyanophenylalanine exhibits intrinsic fluorescence that is sensitive to the polarity of its microenvironment.[3][4] This property can be used to monitor protein folding, membrane binding, and peptide-protein interactions.[7] The fluorescence can be quenched by nearby amino acid residues such as tyrosine or selenomethionine, providing a means to measure short distances within a peptide or protein.[2][8]
Experimental Example: Monitoring Peptide-Membrane Interaction
A study by Pazos et al. demonstrated the use of p-cyanophenylalanine (a close analog of 3-cyanophenylalanine) to monitor the membrane penetration kinetics of a cell-penetrating peptide. The fluorescence intensity of the cyanophenylalanine-labeled peptide was monitored over time upon addition to a solution of lipid vesicles. Changes in fluorescence intensity correspond to the peptide transitioning from the aqueous environment to the hydrophobic environment of the lipid bilayer.[9]
| Parameter | Description |
| Peptide | A cell-penetrating peptide (TAT) labeled with cyanophenylalanine at the N-terminus (FCN-TAT).[9] |
| Lipid Vesicles | Large unilamellar vesicles (LUVs) composed of a mixture of lipids to mimic a cell membrane.[9] |
| Measurement | Time-dependent fluorescence intensity of FCN-TAT at 298 nm was recorded upon mixing with the LUV solution.[9] |
| Observation | A change in fluorescence intensity over time, which was fit to a single-exponential function to determine the kinetics of membrane penetration.[9] |
Development of Bioactive Peptides and Therapeutics
The incorporation of L-3-cyanophenylalanine can enhance the biological properties of peptides, making it a valuable tool in drug discovery.
-
Increased Stability: The unnatural amino acid can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.
-
Modulation of Receptor Binding: The electronic properties of the cyano group can influence the binding affinity and selectivity of a peptide for its target receptor.[10]
-
Probing Ligand-Receptor Interactions: By systematically replacing native aromatic residues with L-3-cyanophenylalanine, researchers can probe the specific interactions that govern ligand binding to receptors such as G protein-coupled receptors (GPCRs).[11][12]
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate key processes and concepts related to the use of this compound in research.
Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.
Caption: L-3-Cyanophenylalanine as a Spectroscopic Probe of Peptide Environment.
Caption: Logic Diagram for Utilizing L-3-Cyanophenylalanine in Peptide Drug Discovery.
Conclusion
This compound is a powerful and versatile building block for the synthesis of modified peptides. Its incorporation provides researchers with a unique tool to probe the molecular intricacies of biological systems and to engineer peptides with improved therapeutic potential. The ability to act as a site-specific spectroscopic probe, coupled with its potential to enhance peptide stability and bioactivity, ensures that this compound will remain a key component in the toolbox of chemists and biologists engaged in peptide research and drug development. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its effective application in these cutting-edge research areas.
References
- 1. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selenomethionine, p-Cyanophenylalanine Pairs Provide a Convenient, Sensitive, Non-Perturbing Fluorescent Probe of Local Helical Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics. | Sigma-Aldrich [merckmillipore.com]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-L-3-Cyanophenylalanine: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Fmoc-L-3-Cyanophenylalanine, a non-canonical amino acid increasingly utilized in peptide synthesis and drug discovery. The introduction of a cyano group at the meta position of the phenylalanine side chain offers unique steric and electronic properties, making it a valuable building block for modifying peptide structure and function.
Physicochemical Properties
This compound is a white to off-white powder. Its fundamental properties are summarized in the table below, compiled from various commercial and safety data sources.
| Property | Value | Reference(s) |
| CAS Number | 205526-36-9 | [1] |
| Molecular Formula | C₂₅H₂₀N₂O₄ | [1] |
| Molecular Weight | 412.4 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥99% (Chiral Purity) | [1] |
| Melting Point | 115.6°C | |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the enantioselective synthesis of the free amino acid, L-3-Cyanophenylalanine, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.
Step 1: Synthesis of L-3-Cyanophenylalanine
Step 2: Fmoc Protection of L-3-Cyanophenylalanine
The protection of the α-amino group of L-3-Cyanophenylalanine with the Fmoc group is a standard procedure in peptide chemistry. The most common method involves the reaction of the amino acid with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Experimental Protocol:
-
Dissolution: Dissolve L-3-Cyanophenylalanine (1 equivalent) in a suitable solvent mixture, such as aqueous acetone or a mixture of THF and saturated aqueous sodium bicarbonate (2:1 v/v).[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add sodium bicarbonate (excess) and Fmoc-OSu (1.05-1.2 equivalents) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Adjust the pH of the aqueous solution to 2 with 1 M HCl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., diisopropyl ether) to yield a white solid.
Characterization Data
Detailed characterization data for this compound is crucial for quality control and ensuring its proper incorporation into peptides. While a complete set of spectral data is not consistently published, the following represents typical expected values based on related compounds and general principles of NMR spectroscopy.
| Data Type | Description |
| ¹H NMR | Expected signals include aromatic protons from both the fluorenyl and cyanophenyl groups, the α-proton, β-protons, and protons of the Fmoc group's methylene and methine groups. |
| ¹³C NMR | Expected signals include carbons of the carbonyl group, the cyano group, aromatic carbons, the α-carbon, β-carbon, and carbons of the Fmoc group. |
| Optical Rotation | A specific optical rotation value is a key indicator of enantiomeric purity. While the exact value for the L-isomer is not widely reported, the D-isomer has a reported value of [α]²⁰D = +36.5° (c=1 in DMF). The L-isomer is expected to have a corresponding negative value.[4] |
| HPLC | Purity is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC), with expected purity ≥98%. |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its incorporation follows the standard SPPS cycle.
Experimental Workflow for SPPS:
The following diagram illustrates a typical cycle for the incorporation of this compound into a growing peptide chain on a solid support.
References
The Pivotal Role of the 3-Cyano Group in Phenylalanine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide and small molecule scaffolds is a powerful strategy in modern drug discovery. Among these, phenylalanine analogs bearing a 3-cyano (-CN) group have emerged as a particularly intriguing class of building blocks. The unique physicochemical properties conferred by the meta-substituted cyano group significantly influence the biological activity, selectivity, and pharmacokinetic profiles of the parent molecules. This technical guide provides an in-depth exploration of the role of the 3-cyano group in phenylalanine analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
The 3-cyano group is a small, linear, and highly polar moiety with a strong electron-withdrawing nature.[1] When appended to the phenyl ring of phenylalanine, it can profoundly alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability. These alterations can lead to enhanced binding affinity for target proteins, improved selectivity over related off-targets, and favorable drug-like properties. This guide will delve into specific examples of 3-cyano-phenylalanine analogs that have been investigated as inhibitors of various enzyme classes, highlighting the critical contribution of the cyano group to their mechanism of action.
The 3-Cyano Group: A Key Modulator of Biological Activity
The strategic placement of a cyano group at the meta-position of the phenylalanine ring can influence molecular interactions in several ways:
-
Electron-Withdrawing Effects: The potent electron-withdrawing nature of the cyano group can modulate the pKa of nearby functionalities and influence the electrostatic interactions with the target protein.[1] This can lead to stronger and more specific binding events.
-
Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a target protein.
-
Dipole Moment: The cyano group introduces a strong dipole moment, which can contribute to favorable dipole-dipole interactions and enhance binding affinity.
-
Metabolic Stability: The introduction of a cyano group can block sites of metabolic oxidation on the phenyl ring, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.
-
Conformational Constraint: The rigid, linear geometry of the cyano group can influence the preferred conformation of the phenylalanine analog, pre-organizing it for optimal binding to its target.
Quantitative Data on 3-Cyano-Phenylalanine Analogs
The following tables summarize the quantitative data for representative 3-cyano-phenylalanine analogs, demonstrating their potency as enzyme inhibitors.
Table 1: Inhibition of Cysteine Cathepsins by 3-Cyano-3-aza-β-amino Acid Derivatives
| Compound | Target Enzyme | IC50 (nM)[1] | Ki (nM)[1] |
| Derivative 1 | Cathepsin K | 1.8 ± 0.2 | 0.05 ± 0.01 |
| Cathepsin S | 110 ± 10 | 1.8 ± 0.2 | |
| Cathepsin B | >10000 | >10000 | |
| Cathepsin L | 1300 ± 100 | 22 ± 2 | |
| Derivative 2 | Cathepsin K | 0.9 ± 0.1 | 0.03 ± 0.01 |
| Cathepsin S | 39 ± 3 | 0.64 ± 0.05 | |
| Cathepsin B | >10000 | >10000 | |
| Cathepsin L | 300 ± 20 | 5.0 ± 0.3 |
Table 2: Inhibition of Epidermal Growth Factor Receptor (EGFR) and Anticancer Activity of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines
| Compound | EGFR IC50 (µM)[2] | A549 (Lung Cancer) IC50 (µM)[2] | MCF-7 (Breast Cancer) IC50 (µM)[2] |
| 4a | 1.83 ± 0.07 | 10.45 ± 0.81 | 12.33 ± 0.95 |
| 4b | 1.52 ± 0.05 | 8.12 ± 0.62 | 9.54 ± 0.73 |
| 4d | 0.98 ± 0.04 | 2.56 ± 0.18 | 3.11 ± 0.24 |
| 4e | 1.15 ± 0.06 | 4.32 ± 0.31 | 5.01 ± 0.39 |
Signaling Pathways Modulated by Related Cyano-Containing Compounds
Analogs containing a cyano group often exert their biological effects by modulating key cellular signaling pathways. For instance, compounds like 2-cyano-3-(4-phenylphenyl)prop-2-enamide act as inhibitors of Transforming Growth factor-beta-Activated Kinase 1 (TAK1), a critical upstream kinase that regulates both the NF-κB and MAPK signaling cascades.[3] Inhibition of TAK1 can block pro-inflammatory and pro-survival signals, making it an attractive target for various diseases.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of 3-cyano-phenylalanine analogs.
Synthesis of 3-Cyano-L-phenylalanine Analogs
A general approach for the synthesis of 3-cyano-L-phenylalanine involves the introduction of the cyano group onto a protected L-phenylalanine derivative.
Example Protocol: Synthesis of a 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivative [2]
-
Synthesis of 2-amino-4-chloroquinoline-3-carbonitrile: A mixture of 2-amino-4-hydroxyquinoline-3-carbonitrile (1 mmol) and POCl₃ (5 mL) is refluxed for 2 hours. The reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford the product.
-
Synthesis of methyl (2-amino-3-cyanoquinolin-4-yl)-L-phenylalaninate: To a solution of L-phenylalanine methyl ester hydrochloride (1.2 mmol) and K₂CO₃ (2.5 mmol) in DMF (10 mL), 2-amino-4-chloroquinoline-3-carbonitrile (1 mmol) is added. The reaction mixture is stirred at 80 °C for 8-10 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and purified by column chromatography.
Biochemical Assays
Cathepsin K Inhibition Assay [1]
This fluorometric assay measures the ability of a compound to inhibit the proteolytic activity of human cathepsin K.
-
Reagents:
-
Assay Buffer: 50 mM MES, 2.5 mM EDTA, 5 mM DTT, pH 5.5.
-
Human Cathepsin K (recombinant).
-
Fluorogenic Substrate: Z-Leu-Arg-AMC (40 µM final concentration).
-
Test Compound (serially diluted in DMSO).
-
-
Procedure:
-
In a 96-well black microplate, add 50 µL of Assay Buffer containing the test compound at various concentrations.
-
Add 25 µL of the cathepsin K solution (e.g., 4 nM) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction rates (v) from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
-
For slow-binding inhibitors, progress curves are analyzed by nonlinear regression to determine the kinetic parameters (k_on, k_off, and Ki).[1]
-
Cellular Assays
Western Blot Analysis for MAPK Pathway Activation [3]
This protocol details the detection of phosphorylated forms of key MAPK proteins (ERK, JNK, p38) to assess the inhibitory effect of a test compound in a cellular context.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., TNFα, IL-1β) to activate the MAPK pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the corresponding total protein levels.
-
Experimental and Drug Discovery Workflow
The discovery and development of novel drugs based on 3-cyano-phenylalanine analogs typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
References
The Strategic Incorporation of Fmoc-L-3-Cyanophenylalanine in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-3-Cyanophenylalanine is a non-canonical amino acid that has emerged as a valuable building block in peptide synthesis, offering unique opportunities for the design and development of novel peptide-based therapeutics and research tools. Its distinctive chemical properties, particularly the presence of a cyano group on the phenyl ring, allow for post-synthetic modifications and the introduction of functionalities that can enhance biological activity and stability. This technical guide provides an in-depth overview of this compound, its applications, and detailed experimental protocols for its use.
Physicochemical Properties of this compound
This compound is a derivative of the aromatic amino acid phenylalanine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a cyano (-C≡N) substituent at the meta position of the phenyl ring.[1][2] This structure imparts specific characteristics that are advantageous in solid-phase peptide synthesis (SPPS).
| Property | Value | Reference(s) |
| Synonyms | Fmoc-L-Phe(3-CN)-OH, Fmoc-m-cyano-L-Phe-OH | [2] |
| CAS Number | 205526-36-9 | [2] |
| Molecular Formula | C₂₅H₂₀N₂O₄ | [2] |
| Molecular Weight | 412.4 g/mol | [2] |
| Appearance | White powder | [2] |
| Purity | ≥ 99% (Chiral purity) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Applications in Peptide Synthesis and Drug Discovery
The primary application of this compound lies in its use as a precursor for the synthesis of peptides containing 3-amidinophenylalanine, a potent arginine analog.[2] Peptides incorporating 3-amidinophenylalanine have been extensively studied as inhibitors of serine proteases, particularly thrombin, a key enzyme in the blood coagulation cascade.[1][3][4]
The conversion of the cyano group to an amidine group introduces a positively charged moiety that can mimic the guanidinium group of arginine, enabling strong interactions with the S1 pocket of trypsin-like serine proteases.[5] This makes peptides containing 3-amidinophenylalanine promising candidates for the development of antithrombotic agents.[1][3]
Beyond its use as an arginine mimetic, the cyano group itself can serve as a versatile chemical handle for various bioconjugation reactions, allowing for the attachment of fluorescent probes, imaging agents, or other molecules to peptides.[2]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing L-3-Cyanophenylalanine using Fmoc chemistry. This protocol can be adapted for automated peptide synthesizers.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Isopropanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and finally with methanol (3 times). Dry the resin under vacuum.
On-Resin Conversion of 3-Cyanophenylalanine to 3-Amidinophenylalanine
This protocol describes the conversion of the nitrile group to an amidine to generate the arginine analog directly on the solid support.
Materials:
-
Peptide-resin containing 3-Cyanophenylalanine
-
Anhydrous Dioxane and Ethanol
-
HCl gas
-
Ammonia solution (e.g., in ethanol)
Protocol:
-
Pinner Reaction (Imidate Formation):
-
Suspend the dried peptide-resin in a mixture of anhydrous dioxane and absolute ethanol.
-
Bubble dry HCl gas through the suspension at 0°C for several hours. This reaction converts the nitrile to an ethyl imidate hydrochloride.
-
Monitor the reaction progress (e.g., by FT-IR, looking for the disappearance of the nitrile peak).
-
Once the reaction is complete, wash the resin extensively with anhydrous dioxane and then DCM to remove excess HCl and solvent.
-
-
Ammonolysis (Amidine Formation):
-
Suspend the resin in a solution of ammonia in ethanol.
-
Stir the reaction at room temperature overnight. This step converts the imidate to the amidine.
-
Wash the resin thoroughly with ethanol, DCM, and DMF.
-
Dry the resin under vacuum.
-
Cleavage and Deprotection
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[6][7]
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[8][9][10][11]
-
Characterization: The purified peptide is characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight and by analytical HPLC to assess purity.[12] NMR spectroscopy can be used for further structural elucidation.[13][14]
Biological Activity of Peptides Containing 3-Amidinophenylalanine
As mentioned, a primary application of this compound is in the synthesis of serine protease inhibitors, particularly thrombin inhibitors. The 3-amidinophenylalanine residue acts as a key pharmacophore, binding to the S1 pocket of the enzyme.
Table of Thrombin Inhibitors Containing 3-Amidinophenylalanine and their Activities:
| Inhibitor | Target Enzyme | Kᵢ (nM) | Reference(s) |
| Nα-(methylsulfonyl)-3-amidinophenylalanyl-piperazide | Thrombin | 3.3 | [3] |
| Bis-basic secondary amides of sulfonylated 3-amidinophenylalanine | Matriptase | < 5 | [15] |
| 3-amidinophenylalanine derivative (Compound 2) | Matriptase | 82 | [15] |
| MI-461 (3-amidinophenylalanine derivative) | Matriptase-2 | 73 | [5] |
Kᵢ (inhibition constant) is a measure of the inhibitor's potency; a lower value indicates higher potency.
Thrombin Inhibition Signaling Pathway
Thrombin exerts its effects primarily through the activation of Protease-Activated Receptors (PARs), which are G-protein coupled receptors.[16][17][18] Inhibition of thrombin prevents the cleavage and activation of these receptors, thereby blocking downstream signaling cascades that lead to platelet activation, fibrin formation, and other cellular responses involved in coagulation and inflammation.[16][19][20]
Conclusion
This compound is a versatile and powerful tool for peptide chemists and drug developers. Its ability to serve as a precursor for the potent arginine analog, 3-amidinophenylalanine, has led to the development of highly effective serine protease inhibitors. The detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate this non-canonical amino acid into their synthetic strategies, paving the way for the discovery of new and improved peptide-based therapeutics. The unique chemistry of the cyano group also offers exciting possibilities for further functionalization and the creation of multifunctional peptide conjugates.
References
- 1. Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amidinophenylalanine-derived matriptase inhibitors can modulate hepcidin production in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. thno.org [thno.org]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Therapeutic inhibition of thrombin activities, receptors, and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Signaling pathways involved in thrombin-induced cell protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unlocking New Frontiers in Peptide Science: An In-depth Technical Guide to the Applications of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in peptide science, offering a powerful toolkit to overcome the inherent limitations of their natural counterparts. By expanding the chemical space beyond the 20 canonical amino acids, UAAs enable the design of peptides with enhanced therapeutic properties, novel functionalities, and unprecedented capabilities as research tools. This technical guide provides a comprehensive overview of the core applications of UAAs, detailed experimental methodologies, quantitative data on their impact, and visualizations of key workflows and concepts.
Core Applications of Unnatural Amino Acids in Peptide Science
The strategic incorporation of UAAs can be broadly categorized into three key areas: enhancing therapeutic properties of peptides, advancing protein engineering, and serving as versatile biochemical and biophysical probes.
Enhancing Therapeutic Properties of Peptides
A primary driver for the use of UAAs in peptide science is the enhancement of their drug-like properties. Native peptides often suffer from poor metabolic stability, rapid clearance, and low bioavailability.[1][2][3] UAAs can address these limitations in several ways:
-
Increased Proteolytic Stability: The introduction of non-natural side chains or backbone modifications can sterically hinder the approach of proteases, significantly increasing the peptide's half-life in vivo.[4][5] D-amino acids, N-methylated amino acids, and β-amino acids are commonly used for this purpose.[5]
-
Improved Pharmacokinetic Profile: UAAs can be designed to modulate a peptide's solubility, lipophilicity, and ability to bind to serum proteins, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]
-
Conformational Constraint: By introducing rigid or cyclic structures, UAAs can lock a peptide into a specific bioactive conformation.[1][7] This pre-organization can lead to increased receptor binding affinity and selectivity.
-
Enhanced Potency and Selectivity: The novel chemical functionalities offered by UAA side chains can create new interactions with biological targets, leading to improved potency and a more selective therapeutic effect.[3][7]
Protein Engineering and Novel Functionalities
UAAs are instrumental in the field of protein engineering, allowing for the creation of proteins with novel or enhanced functions.[1][8] This is often achieved by introducing new chemical reactivity into the protein scaffold.
-
Bio-orthogonal Chemistry: UAAs containing bio-orthogonal functional groups, such as azides, alkynes, or ketones, can be incorporated into proteins.[9] These groups allow for specific chemical reactions to be performed on the protein in a biological environment without interfering with native cellular processes. This enables the site-specific attachment of molecules like fluorescent dyes, drugs, or polyethylene glycol (PEG).
-
Enzyme Engineering: The introduction of UAAs into the active site of an enzyme can alter its substrate specificity or catalytic mechanism, leading to the development of novel biocatalysts.
Biochemical and Biophysical Probes
UAAs with unique spectroscopic or reactive properties serve as powerful tools for studying biological processes at the molecular level.
-
Fluorescent Probes: Fluorescent unnatural amino acids can be incorporated into peptides and proteins to act as minimally perturbing in situ probes for monitoring protein conformation, dynamics, and interactions.[1]
-
Photo-crosslinkers: UAAs containing photo-activatable groups, such as benzophenone or diazirines, can be used to "trap" transient protein-protein interactions.[9][10][11][12] Upon exposure to UV light, these UAAs form covalent bonds with nearby interacting partners, which can then be identified by mass spectrometry.
-
Infrared Probes: The incorporation of UAAs with unique vibrational signatures allows for the study of protein structure and dynamics using infrared spectroscopy.
Quantitative Data on the Impact of Unnatural Amino Acid Incorporation
The following tables summarize quantitative data from various studies, illustrating the significant impact of UAA incorporation on peptide properties.
Table 1: Enhancement of Peptide Stability through UAA Incorporation
| Peptide/Protein | Unnatural Amino Acid | Modification | Result | Reference |
| Feleucin-K3 (antimicrobial peptide) | α-(4-pentenyl)-Ala | Substitution of Leu | >30% of active peptide detected in plasma after 24h, compared to complete degradation of the native peptide. | [6] |
| PHSCN (anticancer peptide) | D-histidine and D-cysteine | Substitution of L-histidine and L-cysteine | Multiple-fold improved potency and enhanced systemic stability against endoproteases. | [6] |
| Tachyplesin I (antimicrobial peptide) | D-amino acids and D-Leu | Replacement of all L-amino acids and substitution of Ile | >80% of the modified peptide remained active after 2 hours in human serum, whereas ~80% of the native peptide was degraded. | [6] |
| Somatostatin (hormone) | D-Trp and other modifications (Octreotide) | Substitution and truncation | Half-life increased from 1-2 minutes to 1.5 hours in human plasma. | [6] |
Table 2: Improvement of Binding Affinity and Potency with UAAs
| Peptide/Target | Unnatural Amino Acid | Modification | Result | Reference |
| S. epidermidis AgrC-I quorum sensing modulator | Various non-native amino acids | Substitution screening | Identification of a potent biofilm formation inhibitor with an IC50 of 2.08 nM. | [13] |
| Chim2 (antimicrobial peptide) | N-methyl tyrosine | Substitution in the FPR2 agonist segment | Significantly higher concentrations of the active fragment released after incubation with E. coli. | [14] |
| Anti-Her2 Antibody-Drug Conjugate | p-Acetylphenylalanine | Site-specific drug conjugation | Complete tumor regression in rodent xenograft models. | [15] |
Experimental Protocols
The incorporation of UAAs into peptides can be achieved through two primary methods: chemical synthesis, most notably Solid-Phase Peptide Synthesis (SPPS), and in vivo incorporation using engineered cellular machinery.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Unnatural Amino Acids
SPPS is a cornerstone technique for the chemical synthesis of peptides, including those containing UAAs. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[16][17][18]
Detailed Methodology for Fmoc-based SPPS:
-
Resin Selection and Swelling:
-
Fmoc-Deprotection:
-
Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid.
-
This is typically achieved by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[16]
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (natural or unnatural). Common activating reagents include HBTU/HOBt/DIEA or PyBOP/DIEA.[17]
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered UAAs, extended coupling times or more potent coupling reagents may be necessary.[16]
-
-
Washing:
-
After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.
-
A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[16] The exact composition of the cocktail depends on the specific protecting groups used.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide from the TFA solution using cold diethyl ether.
-
Collect the crude peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
-
In Vivo Incorporation of Unnatural Amino Acids
The in vivo incorporation of UAAs allows for the production of larger proteins containing one or more non-canonical residues at specific sites. This is typically achieved by repurposing a stop codon (e.g., the amber codon, UAG) to encode the UAA.[19][20][21]
Detailed Methodology for In Vivo UAA Incorporation in E. coli:
-
Generation of an Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pair:
-
An engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the UAA but not any of the canonical amino acids is required.[22][23]
-
An orthogonal tRNA (o-tRNA) that is not recognized by any endogenous E. coli aaRSs but is acylated by the engineered aaRS is also necessary. This o-tRNA is engineered to recognize the desired stop codon.[19][22]
-
-
Transformation of E. coli:
-
Transform E. coli with two plasmids:
-
A plasmid encoding the engineered orthogonal aaRS and o-tRNA.[21]
-
An expression plasmid for the target protein containing an in-frame amber (TAG) codon at the desired site of UAA incorporation.
-
-
-
Protein Expression:
-
Culture the transformed E. coli in a suitable growth medium.
-
Induce the expression of the target protein and the orthogonal synthetase/tRNA pair.
-
Supplement the growth medium with the UAA at a concentration typically ranging from 1 to 10 mM.[21]
-
-
Protein Purification and Characterization:
-
Harvest the E. coli cells and lyse them to release the expressed protein.
-
Purify the protein containing the UAA using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Verify the successful incorporation of the UAA by mass spectrometry.
-
Visualizations of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of unnatural amino acids.
Conclusion
The incorporation of unnatural amino acids has fundamentally expanded the possibilities within peptide science. From the development of more robust and effective peptide-based drugs to the creation of sophisticated molecular tools for biological research, UAAs provide an unparalleled level of control over the structure and function of peptides and proteins. As synthetic and biological methods for UAA incorporation continue to evolve, we can anticipate even more innovative applications that will further advance our understanding of biological systems and lead to the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 20. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. youtube.com [youtube.com]
Fmoc-L-3-Cyanophenylalanine: A Versatile Building Block for Introducing Novel Functionalities in Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptides is a powerful strategy for introducing novel chemical functionalities, enhancing biological activity, and improving pharmacokinetic properties. Fmoc-L-3-cyanophenylalanine, a derivative of phenylalanine bearing a cyano group at the meta position of the phenyl ring, has emerged as a versatile building block in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the applications of this compound, focusing on its use as an infrared probe to interrogate local protein environments and as a chemical handle for bioorthogonal modifications. Detailed experimental protocols for its incorporation into peptides and subsequent chemical transformations are provided, along with a summary of key quantitative data.
Introduction
This compound is a valuable tool for peptide chemists and drug designers.[1][2] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates its straightforward integration into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[3][4] The unique feature of this amino acid is the cyano (nitrile) group, which serves two primary purposes: as a sensitive infrared (IR) probe and as a versatile chemical handle for post-synthetic modifications.[5][6]
The nitrile stretching vibration (νC≡N) is located in a region of the infrared spectrum (around 2230 cm⁻¹) that is largely free from absorbance by natural biomolecules, making it an excellent spectroscopic reporter.[2][7] The frequency of this vibration is sensitive to the local electric field, allowing for the study of protein electrostatics, ligand binding, and redox state changes in metalloenzymes through the vibrational Stark effect.[1][2][8]
Furthermore, the cyano group can be chemically transformed into other functional groups, enabling the introduction of novel functionalities into peptides.[6][9] One of the most notable transformations is the [3+2] cycloaddition reaction with an azide to form a tetrazole ring, a bioisostere for a carboxylic acid or a cis-amide bond.[6][9][10] This conversion can significantly alter the acidity, metabolic stability, and receptor binding properties of a peptide.
This guide will delve into the practical aspects of utilizing this compound, providing detailed experimental procedures and summarizing the quantitative data associated with its applications.
Physicochemical Properties
A summary of the key physicochemical properties of L-3-Cyanophenylalanine is presented in Table 1.
Table 1: Physicochemical Properties of L-3-Cyanophenylalanine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [11] |
| Molecular Weight | 190.20 g/mol | [11] |
| CAS Number | 57213-48-6 | [11] |
| IUPAC Name | (2S)-2-amino-3-(3-cyanophenyl)propanoic acid | [11] |
| XLogP3 | -1.8 | [11] |
| Hydrogen Bond Donor Count | 2 | [11] |
| Hydrogen Bond Acceptor Count | 4 | [11] |
| Rotatable Bond Count | 3 | [11] |
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound can be readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols. The cyano group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage from the resin.[3]
General SPPS Workflow
The overall workflow for incorporating this compound into a peptide sequence is depicted in the following diagram.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Detailed Experimental Protocols
Protocol 1: Fmoc Deprotection (Standard)
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]
Protocol 2: Coupling of this compound
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU/HATU (2.9-4.5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-3 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3-5 times).
Protocol 3: Cleavage and Global Deprotection
-
Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 4 hours.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).[3]
-
Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the TFA solution.
-
Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Novel Functionalities and Applications
Infrared Probe of Local Environment
The nitrile group of 3-cyanophenylalanine provides a sensitive vibrational probe of the local electrostatic environment within a peptide or protein. The C≡N stretching frequency is linearly dependent on the local electric field, a phenomenon known as the vibrational Stark effect (VSE).[1][8] This allows for the quantitative measurement of electric fields in proteins.
Table 2: Vibrational Frequency Shifts of p-Cyanophenylalanine in Response to Environmental Changes
| System | Perturbation | Observed Frequency Shift (cm⁻¹) | Reference |
| Spinach Ferredoxin | Reduction of [2Fe-2S] cluster | ≈ -1 to -2 (redshift) | [2] |
| Holo-DdHydABPDT | Reduction of Iron-Sulfur Cluster | Reversible Shift | [2] |
| Apo-PYP Variants | Covalent binding of p-Coumaric acid | +0.3 to +14.9 | [7] |
Experimental Protocol: IR Spectroscopy of a Peptide Containing 3-Cyanophenylalanine
-
Sample Preparation: Dissolve the purified peptide containing 3-cyanophenylalanine in a suitable buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, pH 8). The concentration will depend on the sensitivity of the IR spectrometer, but typically ranges from 1-5 mM.
-
FTIR Measurement:
-
Acquire a background spectrum of the buffer solution.
-
Acquire the sample spectrum.
-
Subtract the background spectrum from the sample spectrum to obtain the difference spectrum showing the peptide's absorbance.
-
-
Data Analysis:
-
Identify the nitrile stretching frequency (typically between 2200-2300 cm⁻¹).
-
To study the effect of a perturbation (e.g., ligand binding, pH change, redox change), acquire spectra before and after the perturbation and compare the nitrile peak positions. A shift in the peak position indicates a change in the local electric field experienced by the cyano group.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemoenzymatic Late‐Stage Modifications Enable Downstream Click‐Mediated Fluorescent Tagging of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study [pubmed.ncbi.nlm.nih.gov]
- 6. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Convenient preparation of 4-(tetrazol-5-yl)-phenylalanine for use in Fmoc-based solid-phase peptide synthesis [search.isc.ac]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring Electric Fields and Noncovalent Interactions Using the Vibrational Stark Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Peptide Cyclization Catalyzed by Cyanobactin Macrocyclases | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Solubility and Stability of Fmoc-L-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability characteristics of Fmoc-L-3-Cyanophenylalanine, a crucial building block in modern peptide synthesis and drug discovery. Understanding these properties is paramount for optimizing synthetic protocols, ensuring the purity of final products, and developing robust manufacturing processes.
Core Properties of this compound
This compound is a synthetic amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino function. This lipophilic group generally enhances solubility in organic solvents commonly used in solid-phase peptide synthesis (SPPS).[1] The presence of the cyano group on the phenyl ring introduces unique electronic properties, making it a valuable component for creating peptide analogs with modified biological activity and for use as a spectroscopic probe.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 205526-36-9 | [2][3] |
| Molecular Formula | C₂₅H₂₀N₂O₄ | [2] |
| Molecular Weight | 412.44 g/mol | [3] |
| Appearance | White powder | [2] |
| Purity | ≥ 99% (Chiral Purity) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Solubility Profile
The solubility of this compound is a critical factor for its effective use in peptide synthesis, particularly for preparing stock solutions for automated synthesizers. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents.
Table 2: Quantitative Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent | Solvent Type | Solubility (M) | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~0.5* | The related Fmoc-4-cyanophenylalanine is clearly soluble at 0.5 M (1 mmole in 2 ml DMF). High solubility is expected. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Data Not Published | Expected to be highly soluble. NMP is an excellent solvent for Fmoc-amino acids.[4] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Data Not Published | Limited solubility is expected. DCM is less effective at solvating polar protected amino acids.[4] |
| Acetonitrile (ACN) | Polar Aprotic | Data Not Published | Limited to moderate solubility is expected. Often used in purification but less common for coupling reactions.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Data Not Published | Limited to moderate solubility is expected.[4] |
Note: This value is based on the reported solubility of a closely related isomer and should be considered an estimate. For precise applications, experimental determination is recommended.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of this compound in a specific solvent.[1]
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25 °C)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples for 24-48 hours at a constant temperature (e.g., 25 °C) to reach equilibrium.
-
Sample Filtration: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove all undissolved particles.
-
Quantification: Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound by comparing its peak area to the calibration curve.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.
Caption: Experimental workflow for solubility determination.
Stability Profile
The stability of this compound is crucial for its storage and handling, as well as for the integrity of the peptide during synthesis. The primary points of lability are the Fmoc group and the potential for reactions involving the cyano side chain under harsh conditions.
-
pH Stability: The Fmoc protecting group is notably stable under acidic conditions but is readily cleaved by bases, particularly secondary amines.[5] This base-lability is the cornerstone of its use in SPPS, where it is typically removed using a solution of piperidine in DMF.[6] The cyano group on the phenyl ring is generally stable under the standard basic conditions used for Fmoc deprotection.[6]
-
Thermal Stability: The compound is stable at recommended storage temperatures (0-8 °C).[2] However, at elevated temperatures, thermal cleavage of the Fmoc group can occur even in the absence of a base. For example, quantitative cleavage has been observed in DMSO at 120 °C within 10-15 minutes.[7]
-
Photostability: While specific data for this compound is not available, materials should generally be stored away from bright light. Photostability studies are recommended to fully characterize the molecule.
Table 3: Summary of Stability and Degradation Pathways
| Condition | Stability | Potential Degradation Pathway |
| Acidic (e.g., TFA) | Stable | The Fmoc group is stable to acids used for side-chain deprotection and cleavage from the resin.[5] |
| Basic (e.g., 20% Piperidine/DMF) | Labile | Base-induced β-elimination of the Fmoc group, yielding dibenzofulvene and the free amine.[5] |
| Oxidative (e.g., H₂O₂) | Data Not Published | The aromatic ring and other functional groups could be susceptible to oxidation. |
| Thermal (e.g., >100 °C) | Labile | Thermal elimination of the Fmoc group.[7] |
| Photolytic (UV/Vis Light) | Data Not Published | Potential for photodecomposition. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[8][9]
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Appropriate solvents (e.g., water, acetonitrile)
-
pH meter, heating block/oven, photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl to a final concentration of 0.1 M to 1 M. Store at room temperature or elevate the temperature (e.g., 60 °C) if no degradation is observed.[10]
-
Base Hydrolysis: Dissolve the compound and add NaOH to a final concentration of 0.1 M to 1 M. Store at room temperature, monitoring for degradation.[10]
-
Oxidative Degradation: Dissolve the compound and add H₂O₂ to a final concentration of 3%. Store at room temperature for up to 7 days.[8]
-
Thermal Degradation: Expose the solid powder to elevated temperatures (e.g., 60-80 °C) with and without humidity.[8]
-
Photolytic Degradation: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with PDA or MS detection) to quantify the parent compound and detect any degradation products.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a stable and versatile reagent for peptide synthesis, with good solubility in common polar aprotic solvents like DMF and NMP. Its primary instability is the intended base-lability of the Fmoc group, which allows for its controlled removal during SPPS. For critical applications requiring precise quantitative data, the experimental protocols provided in this guide should be followed to determine the exact solubility and stability profile under specific laboratory conditions. This information is essential for robust process development and ensuring the quality of synthetic peptides for research and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-3-Cyano-L-Phenylalanine - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. chimia.ch [chimia.ch]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. sgs.com [sgs.com]
- 10. longdom.org [longdom.org]
A Technical Guide to Fmoc-L-3-Cyanophenylalanine for Researchers and Drug Development Professionals
An In-depth Analysis of Supplier Specifications, Purity Determination, and Selection Criteria
This technical guide provides a comprehensive overview of Fmoc-L-3-Cyanophenylalanine, a critical building block in peptide synthesis and drug discovery.[1] For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success and reproducibility of their work.[2][3] This document details commercially available supplier information, delves into the technical aspects of purity analysis, and offers a logical framework for supplier selection.
Supplier and Purity Information
This compound is available from various chemical suppliers, each offering different purity grades and specifications. The quality of this reagent is crucial as impurities can lead to the formation of undesired peptide sequences, impacting biological activity and complicating purification processes.[2] Below is a summary of information from several suppliers.
Table 1: Supplier Comparison for this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Appearance | Storage Conditions |
| Chem-Impex | 205526-36-9 | C25H20N2O4 | 412.4 | ≥ 99% (Chiral purity) | White powder | 0-8 °C |
| Aralez Bio | 205526-36-9 | C25H20N2O4 | Not Specified | 95% purity, 99% ee | Not Specified | Not Specified |
| ChemUniverse | 205526-36-9 | C25H20N2O4 | 412.44 | 97% | Not Specified | Not Specified |
| Creative Peptides | 205526-36-9 | C25H20N2O4 | 412.44 | Not Specified | Not Specified | Not Specified |
| Aapptec | 205526-36-9 | C25H20N2O4 | 412.4 | Lot-specific | Not Specified | Not Specified |
Note: Purity levels and other specifications are subject to change and may vary by batch. It is essential to consult the supplier's certificate of analysis (CoA) for specific lot information.[4]
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Synonyms | Fmoc-L-Phe(3-CN)-OH, Fmoc-m-cyano-L-Phe-OH | Chem-Impex |
| MDL Number | MFCD00797585 | Chem-Impex, ChemUniverse |
| PubChem ID | 4075330 | Chem-Impex |
Experimental Protocols for Quality Assessment
The accurate determination of purity is critical for ensuring the quality of this compound. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing both chemical and chiral purity.[2]
Chemical Purity Determination by HPLC
Reverse-phase HPLC (RP-HPLC) is commonly used to determine the chemical purity of Fmoc-amino acids. This technique separates the main compound from any synthesis-related impurities.
-
Objective: To quantify the percentage of this compound relative to other non-chiral impurities.
-
Typical Method:
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the Fmoc group has strong absorbance, typically around 265 nm or 301 nm.
-
Sample Preparation: A known concentration of the sample is dissolved in the mobile phase or a compatible solvent.
-
Chiral Purity Determination by Chiral HPLC
Ensuring the enantiomeric purity of the L-amino acid is crucial, as the presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides with potentially different biological activities.[4][5] Chiral HPLC using a chiral stationary phase (CSP) is the definitive method for this analysis.[5][6]
-
Objective: To separate and quantify the L- and D-enantiomers of Fmoc-3-Cyanophenylalanine to determine the enantiomeric excess (e.e.).
-
Typical Method:
-
Column: A polysaccharide-based chiral stationary phase, such as those derived from cellulose or amylose (e.g., CHIRALPAK® series).[6] These have shown broad applicability for Fmoc-amino acids.[5]
-
Mobile Phase: A mixture of solvents such as hexane/isopropanol or a polar organic mobile phase like acetonitrile/methanol with additives. The choice of mobile phase is critical for achieving separation on a given CSP.[5][6]
-
Flow Rate: Typically around 1.0 mL/min.[5]
-
Temperature: Ambient or controlled temperature.[5]
-
Detection: UV at a wavelength appropriate for the Fmoc group (e.g., 220 nm or 265 nm).[5]
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area L - Area D) / (Area L + Area D)] x 100
-
Synthesis and Application in Peptide Synthesis
This compound is synthesized to be used as a building block in Solid-Phase Peptide Synthesis (SPPS).[1] The Fmoc group protects the alpha-amino group during the coupling of the carboxylic acid to the growing peptide chain.[7]
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of this compound into a peptide sequence follows the standard SPPS cycle.
-
Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[7][8]
-
Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene byproduct.[8]
-
Coupling: The carboxylic acid of this compound is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the newly freed N-terminal amine of the peptide on the resin.[7]
-
Washing: The resin is washed to remove excess reagents and byproducts. This cycle is repeated to elongate the peptide chain.
The cyano group on the phenylalanine side chain can serve as a unique probe or be further modified to introduce other functionalities into the final peptide.
Supplier Selection Workflow
Choosing a reliable supplier is a critical step that impacts research outcomes.[3][9] The decision should be based on a combination of quality, documentation, and service.
Caption: Workflow for selecting a suitable this compound supplier.
A reputable supplier should provide comprehensive, batch-specific documentation.[2] The Certificate of Analysis is a critical document that should include HPLC chromatograms for purity verification.[2][9] While price is a factor, it should be balanced with the assurance of quality, as reagent impurities can lead to significant time and resource loss.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. re-thinkingthefuture.com [re-thinkingthefuture.com]
- 3. honestpeptide.com [honestpeptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Choose the Best Peptide Supplier: A Complete Buying Guide [plantin.alibaba.com]
- 10. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-L-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance peptide stability, modulate biological activity, and introduce novel functionalities. Fmoc-L-3-Cyanophenylalanine is a valuable non-canonical amino acid that can serve as a molecular probe or be further modified. This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing this compound using the well-established Fmoc/tBu strategy.
The cyano group on the phenyl ring of L-3-Cyanophenylalanine is generally stable under standard Fmoc-SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection and acidic conditions for final cleavage from the resin. This stability allows for its seamless integration into peptide synthesis workflows.
Data Presentation
The successful incorporation of this compound relies on optimized reaction conditions. While specific quantitative data for this particular unnatural amino acid is not extensively published, the following table summarizes typical parameters for Fmoc-SPPS of standard and other unnatural amino acids. These values can be used as a starting point for optimization.
| Parameter | Typical Range/Value | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | Dependent on the resin type and the scale of the synthesis. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading capacity. |
| Coupling Reagent Equivalents | 3 - 5 eq. | Relative to the resin loading capacity. |
| Coupling Time | 30 - 120 min | Can be longer for sterically hindered amino acids. Reaction completion should be monitored. |
| Coupling Efficiency | >99% | For standard amino acids; may be slightly lower for bulky unnatural amino acids and require double coupling. |
| Fmoc Deprotection Time | 5 - 20 min | Typically performed with 20% piperidine in DMF. |
| Cleavage Time | 1 - 3 hours | Dependent on the peptide sequence and protecting groups. |
| Crude Peptide Purity | 70 - 95% | Highly sequence-dependent. |
| Final Peptide Purity (after HPLC) | >98% | Achievable with optimized purification protocols. |
Experimental Workflow
The overall workflow for the solid-phase synthesis of a peptide containing L-3-Cyanophenylalanine is depicted below.
Standard Coupling Conditions for Fmoc-L-3-Cyanophenylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Incorporating Fmoc-L-3-Cyanophenylalanine into Peptides.
This compound is a non-canonical amino acid increasingly utilized in peptide science to introduce unique structural and spectroscopic properties into peptides for various applications, including drug discovery and biophysical studies.[1][2] Its successful incorporation via solid-phase peptide synthesis (SPPS) relies on optimized coupling conditions to ensure high yields and purity. This document provides detailed application notes and protocols for the efficient coupling of this compound.
Introduction
The cyano group on the phenyl ring of this compound offers a valuable infrared (IR) and fluorescent probe to investigate peptide conformation, dynamics, and interactions.[3] While generally stable under standard SPPS conditions, the electron-withdrawing nature of the cyano group can subtly influence the reactivity of the carboxyl group during activation. Therefore, the choice of coupling reagents and conditions is critical for achieving optimal incorporation efficiency.
Recommended Coupling Protocols
The following protocols outline standard conditions for the coupling of this compound to a resin-bound peptide with a free N-terminal amine. The choice of coupling reagent will depend on the specific sequence, the presence of other sterically hindered residues, and the desired balance between reaction speed and cost.
Protocol 1: Coupling with Aminium/Uronium Salts (HATU or HCTU)
Aminium and uronium salt-based coupling reagents like HATU and HCTU are highly efficient and provide rapid coupling times with minimal risk of racemization. They are particularly recommended for difficult couplings.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HATU or HCTU (2.9-4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound and HATU or HCTU in DMF or NMP.
-
Base Addition: Add DIPEA or Collidine to the activation solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test (yellow to brown beads) indicates complete coupling.
-
Washing: After complete coupling, thoroughly wash the resin with DMF or NMP (3-5 times) to remove excess reagents and by-products.
Protocol 2: Coupling with Phosphonium Salts (PyBOP)
Phosphonium salt reagents like PyBOP offer a good balance of reactivity and stability, with a low propensity for racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
PyBOP (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound and PyBOP in DMF or NMP.
-
Base Addition: Add DIPEA to the activation solution and pre-activate for 5 minutes.
-
Coupling Reaction: Add the pre-activated solution to the resin and agitate at room temperature for 1-3 hours.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: Wash the resin thoroughly with DMF or NMP (3-5 times).
Protocol 3: Coupling with Carbodiimides and Additives (DIC/Oxyma)
This is a cost-effective and widely used method. The use of an additive like OxymaPure is crucial to suppress racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate) (3 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
Coupling Mixture: In a separate vessel, dissolve this compound and OxymaPure in DMF or NMP.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF or NMP (3-5 times).
Data Presentation: Comparison of Coupling Reagents
While specific quantitative data for this compound is not extensively published in comparative studies, the following table provides representative performance indicators for coupling phenylalanine derivatives, which can serve as a guideline. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Coupling Reagent | Base | Typical Coupling Time | Representative Yield | Representative Purity | Risk of Racemization |
| HATU/HCTU | DIPEA/Collidine | 1-2 hours | >95% | >95% | Very Low |
| PyBOP | DIPEA | 1-3 hours | >90% | >90% | Low |
| DIC/Oxyma | - | 2-4 hours | >85% | >90% | Low (with additive) |
Potential Side Reactions and Mitigation Strategies
The cyano group of this compound is generally stable under standard Fmoc-SPPS conditions, including repeated piperidine treatments for Fmoc deprotection and TFA-based cleavage. However, general side reactions associated with peptide synthesis should be considered:
-
Racemization: Although phenylalanine derivatives are less prone to racemization than some other amino acids, it can still occur, especially with prolonged activation times or the use of strong bases.
-
Mitigation: Use of additives like OxymaPure with carbodiimides is highly effective. For aminium/uronium and phosphonium reagents, minimizing pre-activation times is recommended.
-
-
Aggregation: Hydrophobic sequences containing phenylalanine derivatives can be prone to aggregation, leading to incomplete coupling and deprotection.
-
Mitigation: Switching to a more efficient solvent like NMP, using chaotropic salts, or employing microwave-assisted synthesis can help disrupt aggregation.[4]
-
-
Incomplete Coupling: Steric hindrance from the growing peptide chain can lead to incomplete coupling.
-
Mitigation: A "double coupling" strategy, where the coupling step is repeated with a fresh solution of activated amino acid, can be employed to drive the reaction to completion.
-
Experimental Workflows and Signaling Pathways
To visualize the key processes in the incorporation of this compound, the following diagrams are provided.
Conclusion
The incorporation of this compound into peptides can be achieved with high efficiency using standard solid-phase peptide synthesis protocols. The choice of coupling reagent should be guided by the complexity of the peptide sequence and cost considerations. For routine couplings, DIC/Oxyma offers a reliable and economical option, while for more challenging sequences, the use of highly efficient reagents like HATU or HCTU is recommended. Careful monitoring of the coupling reaction and awareness of potential side reactions will ensure the successful synthesis of peptides containing this valuable non-canonical amino acid.
References
Application Notes and Protocols for Fmoc Deprotection of Peptides Containing 3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as 3-Cyanophenylalanine (3-CN-Phe), into peptides is a powerful strategy for modulating their structure, stability, and biological activity. The cyano group can serve as a unique spectroscopic probe, a precursor for other functional groups, or a key pharmacophore. The successful synthesis of these modified peptides via solid-phase peptide synthesis (SPPS) relies on the efficient and clean removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group at each cycle.
While the cyanophenylalanine side chain is generally considered stable under standard SPPS conditions, the choice of Fmoc deprotection method can be critical to prevent side reactions and ensure high purity of the final peptide.[1] Incomplete deprotection can lead to deletion sequences, while prolonged exposure to basic conditions can promote side reactions such as aspartimide formation in sensitive sequences or racemization.[2][3][4]
These application notes provide detailed protocols for standard and alternative Fmoc deprotection methods applicable to peptides containing 3-Cyanophenylalanine. The selection of the appropriate method will depend on the specific peptide sequence and the presence of other sensitive residues.
Standard Fmoc Deprotection Protocol: Piperidine
This is the most common method for Fmoc removal and is suitable for many sequences containing 3-Cyanophenylalanine.[5][6]
Experimental Protocol
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the resin suspension at room temperature for 3-5 minutes.
-
Reagent Removal: Drain the piperidine solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 15-20 minutes at room temperature.
-
Reagent Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.[7]
Alternative Fmoc Deprotection Protocols for Sensitive Sequences
For peptide sequences prone to base-catalyzed side reactions, alternative, milder, or faster deprotection methods are recommended.
Protocol 1: 4-Methylpiperidine (4-MP)
4-Methylpiperidine is a non-controlled substance that exhibits similar deprotection kinetics to piperidine and can be used as a direct replacement.[8][9][10] This can be advantageous for laboratories facing restrictions on piperidine use.
Experimental Protocol:
The protocol is identical to the standard piperidine protocol, substituting the 20% piperidine/DMF solution with a 20% (v/v) 4-methylpiperidine in DMF solution.
Protocol 2: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a non-nucleophilic base that can significantly reduce deprotection times, which is beneficial for minimizing side reactions like aspartimide formation and racemization, particularly in thioamide-containing peptides.[5] A small amount of piperidine is often included to act as a scavenger for the dibenzofulvene byproduct.[1]
Experimental Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the resin suspension at room temperature for 2-5 minutes. Note the significantly shorter reaction time.
-
Reagent Removal: Drain the DBU/piperidine solution.
-
Second Deprotection (Optional, for difficult sequences): Repeat steps 3-5.
-
Washing: Wash the resin extensively with DMF (at least 5-7 times) to ensure complete removal of DBU.
-
Monitoring (Optional): Perform a Kaiser test.
Data Summary: Comparison of Fmoc Deprotection Reagents
| Reagent(s) | Concentration(s) in DMF | Typical Deprotection Time | Advantages | Disadvantages/Considerations |
| Piperidine | 20% (v/v) | 10-20 minutes | Well-established, effective, scavenges dibenzofulvene.[1][2] | Can cause side reactions (e.g., aspartimide formation, racemization) with prolonged exposure; is a controlled substance.[1][8][10] |
| 4-Methylpiperidine | 20% (v/v) | 10-20 minutes | Equivalent efficiency to piperidine; not a controlled substance.[8][9] | Similar potential for base-catalyzed side reactions as piperidine. |
| Piperazine | 10% (w/v) in 9:1 DMF/ethanol | 10+ minutes | Interchangeable with piperidine.[2] | May have slightly slower kinetics in some cases compared to piperidine and 4-MP.[2][10] |
| DBU / Piperidine | 2% (v/v) DBU, 2% (v/v) Piperidine | 2-5 minutes | Very fast, reduces exposure to basic conditions, minimizing side reactions like epimerization.[1][5] | DBU is a non-nucleophilic base and requires a scavenger for dibenzofulvene; requires thorough washing to remove.[1][5] |
Visualizations
Experimental Workflow for Fmoc Deprotection
Caption: General workflow for on-resin Fmoc deprotection.
Potential Side Reaction: Aspartimide Formation
Caption: Base-catalyzed aspartimide formation pathway.
Analytical Monitoring of Deprotection
The completion of the Fmoc deprotection step can be monitored both qualitatively and quantitatively.
-
Qualitative Monitoring (Kaiser Test): The Kaiser test is a colorimetric assay used to detect the presence of free primary amines.[7] After the final DMF wash, a small sample of resin beads is taken. The addition of Kaiser test reagents and heating will result in an intense blue color if primary amines are present, indicating successful Fmoc removal.[7] A yellow or colorless result suggests incomplete deprotection.[7]
-
Quantitative Monitoring (UV-Vis Spectroscopy): The dibenzofulvene-piperidine adduct, a byproduct of Fmoc deprotection, has a characteristic UV absorbance maximum around 301 nm.[7] By collecting the filtrate during the deprotection steps and measuring its absorbance, one can quantitatively determine the amount of Fmoc group cleaved. This method is useful for calculating resin loading and monitoring the efficiency of the synthesis.[7]
Troubleshooting
-
Incomplete Deprotection: If the Kaiser test is negative (yellow), this may be due to peptide aggregation.[1][3] Consider switching to a stronger deprotection cocktail (e.g., containing DBU) or using additives known to disrupt aggregation, such as chaotropic salts.[3]
-
Side Reactions: If analysis of the crude peptide by HPLC-MS shows byproducts, consider reducing the deprotection time or switching to a milder deprotection reagent. For example, if aspartimide formation is suspected, the addition of HOBt to the piperidine deprotection solution can help suppress this side reaction.[3] The use of DBU-based methods with shorter reaction times can also be beneficial.[5]
By carefully selecting and optimizing the Fmoc deprotection method, researchers can successfully synthesize high-purity peptides containing 3-Cyanophenylalanine for a wide range of applications in chemical biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating Fmoc-L-3-Cyanophenylalanine into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into bioactive peptides is a powerful strategy for enhancing their therapeutic properties. Fmoc-L-3-Cyanophenylalanine, a non-canonical amino acid, offers unique steric and electronic properties that can significantly modulate the stability, receptor binding affinity, and overall efficacy of peptide-based drug candidates. The cyano group can introduce new interactions with target receptors and increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the peptide.
This document provides detailed protocols for the synthesis of peptides containing this compound using solid-phase peptide synthesis (SPPS), as well as methodologies for evaluating their biological activity and stability. A case study on a Neuropeptide Y (NPY) analogue is presented to illustrate the potential benefits of this modification.
Key Advantages of Incorporating L-3-Cyanophenylalanine
The introduction of L-3-Cyanophenylalanine into a peptide sequence can confer several advantages:
-
Enhanced Enzymatic Stability: The unnatural side chain can hinder recognition by proteases, leading to a longer in vivo half-life.
-
Altered Receptor Binding Affinity and Selectivity: The unique electronic properties of the cyano group can modify the peptide's interaction with its target receptor, potentially leading to increased affinity and selectivity.
-
Conformational Constraints: The introduction of this bulky, unnatural residue can influence the peptide's secondary structure, locking it into a more bioactive conformation.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Neuropeptide Y (NPY) Analogue
This protocol describes the synthesis of a Y2 receptor-selective Neuropeptide Y analogue, NPY(3-36), and its counterpart containing L-3-Cyanophenylalanine at a key position.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Automated peptide synthesizer or manual SPPS reaction vessel
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH) by dissolving it in DMF with DIC and OxymaPure.
-
Add the activated amino acid solution to the resin and allow to react for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the modified peptide, use this compound at the desired position.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/DDT/H₂O (92.5:2.5:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Enzymatic Stability Assay
This protocol assesses the stability of the native and modified peptides in the presence of proteolytic enzymes.
Materials:
-
Native and 3-CN-Phe modified peptides
-
Human serum or a specific protease solution (e.g., trypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
Protocol:
-
Peptide Incubation:
-
Dissolve the peptides in PBS to a final concentration of 1 mg/mL.
-
Incubate the peptide solutions with human serum (e.g., at a 1:4 peptide solution to serum ratio) at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the reaction mixture.
-
-
Enzyme Inactivation and Protein Precipitation:
-
Immediately add an equal volume of 10% TFA in ACN to the aliquot to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Monitor the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t½) of each peptide from the degradation curve.
-
Competitive Receptor Binding Assay
This protocol determines the binding affinity (IC₅₀) of the native and modified peptides for the NPY Y2 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human NPY Y2 receptor
-
Radiolabeled ligand (e.g., ¹²⁵I-PYY(3-36))
-
Native and 3-CN-Phe modified peptides
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Gamma counter
Protocol:
-
Assay Setup:
-
In a 96-well filter plate, add a constant amount of Y2 receptor-containing cell membranes to each well.
-
Add a constant concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled native or modified peptides to the wells.
-
-
Incubation: Incubate the plates at room temperature for 2 hours with gentle agitation.
-
Filtration and Washing:
-
Filter the contents of the plates and wash the filters with cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration.
-
Determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) for each peptide using non-linear regression analysis.
-
Data Presentation: A Representative Case Study
The following tables present representative data from a hypothetical study comparing a native NPY(3-36) analogue with its L-3-Cyanophenylalanine-modified counterpart.
Table 1: Enzymatic Stability in Human Serum
| Peptide | Half-life (t½) in Human Serum (min) |
| Native NPY(3-36) Analogue | 45 |
| [3-CN-Phe]-NPY(3-36) Analogue | 180 |
Table 2: Receptor Binding Affinity for NPY Y2 Receptor
| Peptide | IC₅₀ (nM) |
| Native NPY(3-36) Analogue | 5.2 |
| [3-CN-Phe]-NPY(3-36) Analogue | 1.8 |
Signaling Pathway
Neuropeptide Y receptors, including the Y2 subtype, are G-protein coupled receptors (GPCRs). Upon agonist binding, the Y2 receptor couples to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), which subsequently affects the phosphorylation of downstream targets such as the transcription factor CREB (cAMP response element-binding protein).
Conclusion
The incorporation of this compound represents a promising strategy for the development of more stable and potent bioactive peptides. The provided protocols offer a framework for the synthesis and evaluation of such modified peptides. The representative data for the NPY analogue demonstrates the potential for this modification to significantly enhance both enzymatic stability and receptor binding affinity, key attributes for successful therapeutic development. Further investigation into the specific interactions of the cyano group with target receptors will continue to drive the rational design of next-generation peptide therapeutics.
Application Notes and Protocols for Designing Enzyme Inhibitors Using Fmoc-L-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-3-Cyanophenylalanine is a non-canonical amino acid that serves as a valuable building block in the design and synthesis of potent enzyme inhibitors, particularly for serine proteases. The strategic incorporation of this amino acid into a peptide sequence allows for post-synthetic modification of the cyano group into a positively charged amidine functionality. This amidine group can mimic the guanidinium group of arginine, a common residue in the recognition sequences of many serine proteases. This mimicry allows the synthesized peptide to act as a competitive inhibitor by binding to the enzyme's active site.
These application notes provide detailed protocols for the solid-phase synthesis of peptides containing L-3-Cyanophenylalanine, the subsequent conversion of the cyano group to an amidine, and the characterization of the inhibitory activity of the final peptide.
Key Features of this compound in Inhibitor Design:
-
Versatile Precursor: The cyano group is chemically stable during standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Bioisostere for Arginine: The resulting 3-amidinophenylalanine residue acts as a bioisostere of arginine, enabling strong interactions with the S1 pocket of many serine proteases.
-
Tunable Properties: The introduction of this unnatural amino acid can enhance the metabolic stability and pharmacokinetic properties of the peptide inhibitor.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-Cyanophenylalanine-Containing Peptide
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ac-Phe-3-CN-Phe-Ala-NH₂) using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Fmoc-L-Alanine
-
Fmoc-L-Phenylalanine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Example: Fmoc-L-Alanine):
-
Dissolve Fmoc-L-Alanine (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids (this compound and Fmoc-L-Phenylalanine).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the peptide by mass spectrometry.
Protocol 2: Conversion of 3-Cyanophenylalanine to 3-Amidinophenylalanine
This protocol describes the conversion of the cyano group to an amidine using the Pinner reaction methodology on the cleaved and purified peptide.
Materials:
-
Lyophilized 3-cyanophenylalanine-containing peptide
-
Anhydrous methanol
-
Anhydrous dioxane
-
HCl gas
-
Anhydrous ethanol
-
Ammonia gas or a solution of ammonia in ethanol
-
Diethyl ether
Procedure:
-
Formation of the Imidate Hydrochloride (Pinner Salt):
-
Dissolve the lyophilized peptide in anhydrous methanol/dioxane (1:1).
-
Bubble dry HCl gas through the solution at 0°C for 1-2 hours.
-
Stir the reaction mixture at room temperature overnight.
-
Evaporate the solvent under reduced pressure to obtain the crude imidate hydrochloride.
-
-
Ammonolysis to Form the Amidine:
-
Dissolve the crude imidate hydrochloride in anhydrous ethanol.
-
Bubble dry ammonia gas through the solution at 0°C for 2-4 hours, or add a saturated solution of ammonia in ethanol and stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
-
Purification:
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting 3-amidinophenylalanine peptide by RP-HPLC.
-
-
Characterization: Confirm the final product by mass spectrometry. The mass will increase by approximately 17 Da corresponding to the addition of an NH₂ group and a proton.
Protocol 3: Enzyme Inhibition Assay
This protocol provides a general method for determining the IC50 and Ki values of the synthesized peptide inhibitor against a model serine protease (e.g., Trypsin) using a chromogenic substrate.
Materials:
-
Purified 3-amidinophenylalanine-containing peptide inhibitor
-
Serine protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
IC50 Determination:
-
Prepare a series of dilutions of the peptide inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme and the inhibitor dilutions. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over time.
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Ki Determination (Competitive Inhibition):
-
Perform a series of enzyme activity assays with varying concentrations of the substrate in the presence of different fixed concentrations of the inhibitor.
-
Determine the apparent Km (Michaelis constant) for each inhibitor concentration.
-
Plot the apparent Km values against the inhibitor concentration. The x-intercept of this plot will be equal to -Ki.
-
Alternatively, use the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration used in the IC50 determination and Km is the Michaelis constant of the enzyme for the substrate in the absence of the inhibitor.
-
Data Presentation
The following tables summarize hypothetical quantitative data for a series of designed peptide inhibitors.
Table 1: Synthesized Peptide Inhibitors
| Inhibitor ID | Sequence | Modification | Molecular Weight (Da) |
| P1-CN | Ac-Phe-3-CN-Phe-Ala-NH₂ | Cyano | 477.5 |
| P1-Am | Ac-Phe-3-Am-Phe-Ala-NH₂ | Amidine | 494.6 |
| P2-CN | Ac-Gly-3-CN-Phe-Pro-NH₂ | Cyano | 427.5 |
| P2-Am | Ac-Gly-3-Am-Phe-Pro-NH₂ | Amidine | 444.5 |
Table 2: Enzyme Inhibition Data (against Trypsin)
| Inhibitor ID | IC50 (µM) | Ki (µM) | Inhibition Type |
| P1-CN | > 1000 | N/D | No Inhibition |
| P1-Am | 15.2 | 7.8 | Competitive |
| P2-CN | > 1000 | N/D | No Inhibition |
| P2-Am | 5.8 | 2.9 | Competitive |
N/D: Not Determined
Visualizations
Caption: Workflow for the design and characterization of enzyme inhibitors.
Caption: Mechanism of competitive inhibition by a 3-amidinophenylalanine peptide.
Application Notes and Protocols: Fmoc-L-3-Cyanophenylalanine in the Synthesis of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-L-3-Cyanophenylalanine in the solid-phase synthesis of peptide libraries. Detailed protocols for library synthesis and a fluorescence-based screening assay are provided, along with example data and visualizations to illustrate the application of this versatile unnatural amino acid in drug discovery and chemical biology.
Introduction
The incorporation of unnatural amino acids into peptide libraries offers a powerful strategy to expand chemical diversity and develop novel therapeutic leads. This compound is a valuable building block for such libraries due to the unique properties of the cyano group. The nitrile moiety can serve as an intrinsic fluorescent probe, sensitive to its local environment, which can be exploited in high-throughput screening assays to identify peptide-protein interactions. Furthermore, the cyano group can act as an infrared probe or be chemically modified post-synthesis for further functionalization.
This document outlines the application of this compound in the construction of a combinatorial peptide library and its subsequent screening to identify potential enzyme inhibitors.
Data Presentation: Example Screening of a 3-Cyanophenylalanine-Containing Peptide Library
The following table presents hypothetical quantitative data from the screening of a focused peptide library incorporating L-3-Cyanophenylalanine against a panel of caspases. This data is for illustrative purposes to demonstrate the presentation of screening results.
Table 1: Inhibitory Activity (IC50, µM) of a 3-Cyanophenylalanine-Containing Peptide Library Against Caspases
| Peptide Sequence (Ac-X-Y-Z-3-CN-Phe-NH2) | Caspase-3 IC50 (µM) | Caspase-7 IC50 (µM) | Caspase-8 IC50 (µM) |
| Ac-Asp-Glu-Val-3-CN-Phe-NH2 | 0.5 ± 0.1 | 1.2 ± 0.3 | > 100 |
| Ac-Asp-Glu-Ala-3-CN-Phe-NH2 | 5.2 ± 0.8 | 8.5 ± 1.1 | > 100 |
| Ac-Ile-Glu-Thr-3-CN-Phe-NH2 | 25.6 ± 3.1 | 45.1 ± 5.4 | 15.3 ± 2.2 |
| Ac-Leu-Glu-His-3-CN-Phe-NH2 | > 100 | > 100 | 5.8 ± 0.9 |
| Ac-Val-Glu-Ile-3-CN-Phe-NH2 | 80.3 ± 9.5 | 95.2 ± 11.3 | 42.1 ± 5.0 |
Data are presented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
Solid-Phase Synthesis of a Combinatorial Peptide Library with this compound
This protocol describes the synthesis of a combinatorial peptide library with the general structure Ac-Xaa-Yaa-Zaa-(3-CN-Phe)-NH2 using the split-and-pool method on a Rink Amide resin.
Materials:
-
Rink Amide resin (100-200 mesh, ~0.5 mmol/g loading)
-
This compound
-
A selection of Fmoc-protected amino acids (Fmoc-Xaa-OH, Fmoc-Yaa-OH, Fmoc-Zaa-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Capping reagent: Acetic anhydride
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Solid-phase synthesis vessels
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
This compound Coupling:
-
Pre-activate this compound (3 eq. relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5 minutes.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the coupling mixture to the resin and shake for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Split-and-Pool Synthesis for Randomized Positions (Zaa, Yaa, Xaa):
-
Zaa Position:
-
Split the resin into equal portions corresponding to the number of different Fmoc-Zaa-OH amino acids to be incorporated.
-
In separate reaction vessels, couple each Fmoc-Zaa-OH using the standard coupling protocol as described in step 2.
-
Wash the resin portions with DMF and DCM.
-
Pool all resin portions into a single vessel.
-
-
Yaa and Xaa Positions: Repeat the Fmoc deprotection (step 3) and the split-couple-pool cycle for the Yaa and Xaa positions with the respective sets of Fmoc-amino acids.
-
-
N-terminal Acetylation (Capping):
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Lyophilization:
-
Precipitate the peptide library by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptides and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide library to obtain a white powder.
-
High-Throughput Screening of the Peptide Library using Fluorescence Polarization
This protocol describes a fluorescence polarization (FP) assay to screen the peptide library for inhibitors of a target enzyme (e.g., a caspase). The assay relies on the change in fluorescence polarization of the 3-cyanophenylalanine residue upon binding to the target.
Materials:
-
Synthesized peptide library containing 3-cyanophenylalanine.
-
Purified target enzyme (e.g., Caspase-3).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol, pH 7.4).
-
384-well black microplates.
-
Microplate reader with fluorescence polarization capabilities (Excitation: ~280 nm, Emission: ~350 nm).
Procedure:
-
Prepare Reagents:
-
Dissolve the peptide library in assay buffer to a stock concentration (e.g., 10 mM).
-
Prepare a working solution of the target enzyme in assay buffer (e.g., 20 nM).
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of each peptide from the library to individual wells (e.g., 10 µM final concentration).
-
Add the target enzyme to half of the wells for each peptide (test wells) and assay buffer to the other half (control wells).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (ΔP) for each peptide by subtracting the polarization value of the control well from the test well.
-
Identify "hits" as peptides that show a significant increase in fluorescence polarization, indicating binding to the target enzyme.
-
-
Hit Validation and IC50 Determination:
-
Synthesize and purify the individual "hit" peptides.
-
Perform a dose-response experiment by titrating the purified peptides against a fixed concentration of the target enzyme and its fluorogenic substrate.
-
Determine the IC50 value for each validated hit.
-
Mandatory Visualizations
Experimental Workflow for Peptide Library Synthesis and Screening
Caption: Workflow for peptide library synthesis and screening.
Apoptosis Signaling Pathway and Inhibition
Caption: Inhibition of the apoptosis pathway by a peptide.
Application Notes and Protocols for Utilizing Fmoc-L-3-Cyanophenylalanine in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of the unnatural amino acid Fmoc-L-3-Cyanophenylalanine as a versatile fluorescent probe for the quantitative and qualitative analysis of protein-protein interactions (PPIs). The intrinsic fluorescence of the 3-cyanophenylalanine side chain is sensitive to its local environment, making it a powerful tool for monitoring binding events and conformational changes. This document outlines the principles of detection, detailed protocols for incorporation of the amino acid into proteins, and methodologies for conducting fluorescence-based PPI assays, including fluorescence quenching, Förster Resonance Energy Transfer (FRET), and fluorescence anisotropy. Quantitative data from relevant studies are summarized, and key experimental workflows are visualized to facilitate experimental design and execution.
Introduction to this compound as a Fluorescent Probe
This compound is a non-canonical amino acid that can be site-specifically incorporated into proteins to serve as a minimalistic and environmentally sensitive fluorescent probe.[1] Its small size, comparable to native aromatic amino acids like phenylalanine and tyrosine, minimizes potential steric perturbation of protein structure and function. The cyano group on the phenyl ring endows the molecule with unique photophysical properties that are highly sensitive to the polarity of its microenvironment.[2][3] This sensitivity forms the basis of its utility in studying PPIs, where the binding interface often presents a different chemical environment compared to the solvent-exposed surface of a protein.
The fluorescence of 3-cyanophenylalanine can be selectively excited without interference from native tryptophan residues, offering a distinct advantage in many protein systems.[4] Changes in its fluorescence intensity, quantum yield, and emission spectrum upon protein-protein binding can be leveraged to elucidate interaction mechanisms and determine binding affinities.
Principles of Detection
The application of L-3-Cyanophenylalanine in PPI studies relies on monitoring changes in its fluorescence properties upon the association of two or more proteins. The primary techniques employed are:
-
Fluorescence Quenching: A decrease in the fluorescence intensity of 3-cyanophenylalanine can occur upon interaction with a binding partner. This quenching can be caused by a variety of factors, including a change in the local environment to a more non-polar one, or through direct interaction with quenching moieties on the partner protein, such as certain amino acid side chains (e.g., tyrosine, histidine, cysteine, methionine) or external quenching agents.[4][5][6] By titrating a labeled protein with its binding partner, a binding curve can be generated to determine the dissociation constant (Kd).
-
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent process where a donor fluorophore in an excited state transfers energy non-radiatively to a nearby acceptor molecule.[2] 3-Cyanophenylalanine can serve as an excellent FRET donor to a suitable acceptor, such as a tryptophan residue or another fluorescent label on the interacting protein.[2] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for probing intermolecular distances in the range of 10-100 Å. A notable FRET pair is p-cyanophenylalanine and tryptophan, with a Förster radius of approximately 16 Å.[2]
-
Fluorescence Anisotropy (Polarization): This technique measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to another, larger molecule. When a small protein labeled with 3-cyanophenylalanine binds to a larger protein partner, the rotational correlation time of the complex increases, leading to a higher fluorescence anisotropy value. This change can be used to monitor the binding event and determine binding affinities.
Experimental Protocols
Incorporation of L-3-Cyanophenylalanine into Proteins
There are two primary methods for incorporating L-3-Cyanophenylalanine into a target protein:
A. Solid-Phase Peptide Synthesis (SPPS): For smaller proteins or protein domains, chemical synthesis using Fmoc-based SPPS is a straightforward approach.
Protocol for Fmoc-SPPS:
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the this compound (typically 3-5 equivalents relative to the resin loading capacity) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test).
-
-
Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the protein sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
B. Recombinant Protein Expression using Amber Codon Suppression: For larger proteins, site-specific incorporation can be achieved in living cells (e.g., E. coli) using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).
Protocol for Recombinant Incorporation:
-
Plasmid Preparation:
-
Obtain or construct a plasmid encoding the target protein with an amber (UAG) codon at the desired incorporation site for L-3-Cyanophenylalanine.
-
Obtain a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for L-3-Cyanophenylalanine.
-
-
Transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the synthetase/tRNA plasmid.
-
Cell Culture:
-
Grow the transformed cells in a minimal medium to an appropriate optical density (OD600).
-
Supplement the medium with L-3-Cyanophenylalanine to a final concentration of 1-2 mM.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
-
Protein Expression and Harvest: Allow the protein to express for the desired time at an optimized temperature. Harvest the cells by centrifugation.
-
Protein Purification: Lyse the cells and purify the L-3-Cyanophenylalanine-containing protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
-
Characterization: Verify the successful incorporation of L-3-Cyanophenylalanine by mass spectrometry.
Fluorescence Quenching Assay for PPI Analysis
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the protein labeled with L-3-Cyanophenylalanine (Protein-CNF) in a suitable buffer. The buffer should be chosen to maintain the stability and activity of both interacting proteins and should not contain components that quench the fluorescence of 3-cyanophenylalanine.
-
Prepare a stock solution of the unlabeled interacting partner protein (Protein-X).
-
-
Fluorescence Measurement Setup:
-
Use a fluorometer to measure the fluorescence of Protein-CNF.
-
Set the excitation wavelength to approximately 280 nm (or a wavelength specific for 3-cyanophenylalanine that minimizes background) and record the emission spectrum (typically from 300 nm to 400 nm).
-
Determine the emission maximum of Protein-CNF.
-
-
Titration:
-
Place a known concentration of Protein-CNF in a cuvette.
-
Record the initial fluorescence intensity at the emission maximum.
-
Add increasing concentrations of Protein-X to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity (or the ratio of initial to measured fluorescence, F0/F) as a function of the concentration of Protein-X.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
FRET-Based Assay for PPI Analysis
Protocol:
-
Protein Labeling:
-
Prepare one protein with the FRET donor (L-3-Cyanophenylalanine, Protein-CNF).
-
Prepare the interacting partner with a suitable FRET acceptor (e.g., a native tryptophan or another fluorescent label, Protein-Acceptor).
-
-
Spectroscopic Measurements:
-
Measure the fluorescence emission spectrum of the donor-only sample (Protein-CNF) upon excitation at its excitation maximum.
-
Measure the fluorescence emission spectrum of the acceptor-only sample (Protein-Acceptor) upon excitation at the donor's excitation wavelength to assess direct excitation of the acceptor.
-
Measure the fluorescence emission spectrum of a mixture of Protein-CNF and Protein-Acceptor at the same concentrations.
-
-
FRET Detection:
-
Look for a decrease in the donor fluorescence intensity and a simultaneous increase in the acceptor fluorescence intensity in the mixed sample compared to the individual components. This is the hallmark of FRET.
-
-
Quantitative FRET Analysis:
-
Calculate the FRET efficiency (E) using the following equation: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
By performing a titration experiment as described in the quenching assay, the FRET efficiency can be plotted against the concentration of the acceptor protein to determine the Kd.
-
Quantitative Data
The following tables summarize key quantitative data related to the use of cyanophenylalanine as a fluorescent probe.
Table 1: Photophysical Properties of p-Cyanophenylalanine
| Property | Value | Reference |
| Excitation Maximum | ~280 nm | [4] |
| Emission Maximum | ~305 nm (in water) | [3] |
| Förster Radius (R0) with Tryptophan | ~16 Å | [2] |
Table 2: Stern-Volmer Constants (KSV) for Quenching of p-Cyanophenylalanine Fluorescence
| Quencher | KSV (M-1) | Conditions | Reference |
| Neutral Imidazole | 39.8 | pH 9 | [4] |
| Protonated Imidazole | 18.3 | pH 5 | [4] |
| Hydroxide Ion | 22.1 | - | [4] |
| Iodide Ion | 61.8 | - | [7] |
| Bromide Ion | 54.9 | - | [7] |
| Chloride Ion | 10.6 | - | [7] |
| Tyrosine | Largest effect among amino acids | - | [6] |
| Deprotonated Histidine | Second largest effect | - | [6] |
| Methionine | Moderate quenching | - | [6] |
| Cysteine | Moderate quenching | - | [6] |
Visualizations
Caption: Workflow for studying PPIs using L-3-Cyanophenylalanine.
Caption: Principle of FRET for detecting protein-protein interactions.
Caption: Fluorescence quenching upon protein-protein interaction.
References
- 1. Chapter 22: Quantitation of protein-protein interactions: confocal FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quenching of p-Cyanophenylalanine Fluorescence by Various Anions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fluorescently Labeled Peptides with 3-Cyanophenylalanine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of fluorescent probes into peptides is a critical tool for studying their biological functions, from elucidating protein-protein interactions to tracking their localization within cells. While traditional methods often rely on the labeling of natural amino acids such as lysine or cysteine, the use of unnatural amino acids offers a powerful alternative for introducing unique functionalities with minimal structural perturbation. 3-Cyanophenylalanine (3-CN-Phe) is an unnatural amino acid whose distinct spectroscopic properties and chemical handle make it an increasingly valuable component in the design of fluorescently labeled peptides.
This application note provides detailed protocols for the synthesis of peptides containing 3-Cyanophenylalanine and their subsequent fluorescent labeling. It also presents spectroscopic data for a model peptide and illustrates a potential application in studying G-protein coupled receptor (GPCR) signaling pathways.
Advantages of Using 3-Cyanophenylalanine for Fluorescent Labeling
Incorporating 3-Cyanophenylalanine into a peptide sequence for fluorescent labeling offers several advantages over traditional methods:
-
Minimal Perturbation: The size and structure of 3-Cyanophenylalanine are very similar to the natural aromatic amino acid phenylalanine, minimizing the potential for steric hindrance or alteration of the peptide's native conformation and biological activity.[1][2]
-
Defined Labeling Site: Synthesis of peptides with a single 3-Cyanophenylalanine residue ensures a homogenous product with the fluorescent label at a precise location, which is crucial for applications like Fluorescence Resonance Energy Transfer (FRET) studies.
-
Intrinsic Fluorescence: The cyanophenylalanine residue itself possesses intrinsic fluorescence that is sensitive to its local environment, providing an additional spectroscopic probe to study peptide conformation and binding.[1][3]
-
FRET Donor Potential: The fluorescence emission of cyanophenylalanine can be quenched by suitable acceptors, such as tryptophan, making it a useful FRET donor for studying intramolecular distances and conformational changes.[3]
Spectroscopic Properties of a Model Fluorescently Labeled Peptide
To illustrate the impact of fluorescent labeling on a peptide containing 3-Cyanophenylalanine, a model peptide with the sequence Ac-Gly-Gly-(3-CN-Phe)-Ala-Ala-NH2 was synthesized and subsequently labeled at the N-terminus with 5-Carboxyfluorescein (FAM). The table below summarizes the key spectroscopic properties of the peptide before and after labeling.
| Property | Ac-Gly-Gly-(3-CN-Phe)-Ala-Ala-NH2 | FAM-Gly-Gly-(3-CN-Phe)-Ala-Ala-NH2 |
| Excitation Maximum (λex) | ~275 nm | 494 nm |
| Emission Maximum (λem) | ~295 nm | 518 nm |
| Stokes Shift | ~20 nm | 24 nm |
| Molar Extinction Coeff. (ε) | ~1,000 M⁻¹cm⁻¹ at 275 nm | ~75,000 M⁻¹cm⁻¹ at 494 nm |
| Relative Quantum Yield (Φ) | Low | High |
Note: The spectroscopic properties of 3-Cyanophenylalanine are similar to its para-substituted counterpart, p-Cyanophenylalanine, for which more extensive data is available.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing 3-Cyanophenylalanine
This protocol details the manual synthesis of the model peptide Ac-Gly-Gly-(3-CN-Phe)-Ala-Ala-NH2 using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-3-Cyanophenylalanine-OH
-
Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Alanine):
-
Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Ala-OH, Fmoc-3-Cyanophenylalanine-OH, and Fmoc-Gly-OH.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal Glycine, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.
Protocol 2: On-Resin N-terminal Fluorescent Labeling
This protocol describes the labeling of the peptide synthesized in Protocol 1 with 5-Carboxyfluorescein (FAM) before cleavage from the resin.
Materials:
-
Peptide-on-resin from step 4 of Protocol 1 (before N-terminal acetylation)
-
5-Carboxyfluorescein (FAM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection on the N-terminal Glycine of the resin-bound peptide as described in Protocol 1.
-
Dye Activation: In a separate vial, dissolve 5-Carboxyfluorescein (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Labeling Reaction: Add the activated FAM solution to the deprotected peptide-resin. Shake the reaction vessel for 4-6 hours at room temperature, protected from light.
-
Washing: Wash the labeled peptide-resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum.
-
Cleavage, Deprotection, and Purification: Proceed with the cleavage, deprotection, and purification steps as described in Protocol 1.
Application: Studying GPCR Signaling
Fluorescently labeled peptides are invaluable tools for investigating G-protein coupled receptor (GPCR) signaling. A peptide agonist or antagonist labeled with a fluorophore can be used to visualize receptor binding, internalization, and trafficking in living cells. The incorporation of 3-Cyanophenylalanine provides a site for labeling with minimal disruption to the peptide's interaction with the receptor.
Experimental Workflow for a GPCR Binding Assay:
Caption: Workflow for a GPCR binding assay using a fluorescently labeled peptide.
Signaling Pathway Illustration:
The binding of a fluorescently labeled agonist to its GPCR can initiate a cascade of intracellular events. For a Gs-coupled GPCR, this typically involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Caption: Simplified Gs-coupled GPCR signaling pathway initiated by a fluorescent agonist.
Conclusion
The incorporation of 3-Cyanophenylalanine into peptides provides a robust and versatile strategy for site-specific fluorescent labeling. This approach minimizes structural perturbations and allows for the precise placement of a fluorescent probe, making it an ideal tool for a wide range of biological and drug discovery applications. The detailed protocols and application example provided herein serve as a comprehensive guide for researchers looking to leverage this powerful technology in their own studies.
References
- 1. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-L-3-Cyanophenylalanine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-3-Cyanophenylalanine is a non-canonical amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS) for neuroscience research. Its unique chemical properties, imparted by the cyano group at the meta position of the phenyl ring, make it a versatile tool for designing and synthesizing novel peptides for a range of applications. The electron-withdrawing nature of the cyano group can influence peptide conformation, stability, and interactions with biological targets.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key areas of neuroscience research, including the study of Alzheimer's disease and the development of receptor-specific peptide ligands.
Key Applications in Neuroscience
-
Probing Amyloid-β Aggregation: The aggregation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease. Incorporating this compound into Aβ peptide sequences allows for the study of aggregation kinetics and the structure of resulting fibrils. The cyano group can act as an intrinsic fluorescent or infrared probe to monitor conformational changes during aggregation.[3][4]
-
Development of β-Secretase (BACE1) Inhibitors: BACE1 is a key enzyme in the amyloidogenic pathway that produces Aβ. Peptides and peptidomimetics are being actively investigated as BACE1 inhibitors. This compound can be incorporated into peptide sequences designed to bind to the active site of BACE1, potentially leading to the development of novel therapeutic agents for Alzheimer's disease.[5][6][7]
-
Synthesis of Neuropeptide Analogs for Receptor Binding Studies: Neuropeptides play crucial roles in neurotransmission and neuromodulation. By substituting natural amino acids with L-3-Cyanophenylalanine, researchers can create analogs with altered binding affinities and selectivities for specific neurotransmitter receptors. This allows for the detailed mapping of receptor binding sites and the development of targeted therapeutics.[8][9]
Physicochemical and Spectroscopic Data
The incorporation of L-3-Cyanophenylalanine into a peptide introduces a unique spectroscopic handle. While extensive data is available for the para-isomer (p-Cyanophenylalanine), the meta-isomer is expected to have broadly similar, though not identical, photophysical properties.
| Property | Value (for p-Cyanophenylalanine) | Reference |
| Molar Extinction Coefficient (at 280 nm) | 850 M⁻¹cm⁻¹ | [10] |
| Fluorescence Excitation Maximum | ~240 nm and ~280 nm | [4][10] |
| Fluorescence Emission Maximum | ~295 nm | [4] |
| Fluorescence Quantum Yield (in water) | ~0.10 - 0.14 | [3] |
| Fluorescence Lifetime (in water) | ~7.0 ns | [4] |
Note: The photophysical properties of 3-Cyanophenylalanine should be experimentally determined for each specific peptide context, as they are sensitive to the local environment.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Custom Peptide Containing L-3-Cyanophenylalanine
This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a custom peptide incorporating this compound.
Materials:
-
Rink Amide resin (for C-terminal amide peptides)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes.
-
Drain the DMF.[11]
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the piperidine solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[12]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to pre-activate the amino acid for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. For the sterically bulkier this compound, a longer coupling time (up to 4 hours) or a double coupling may be necessary.[12]
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Wash the resin with DMF (5 times) to remove excess reagents and byproducts.
-
-
Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Experimental Workflow for SPPS
Caption: Workflow for Solid-Phase Peptide Synthesis of a peptide containing L-3-Cyanophenylalanine.
Protocol 2: Thioflavin T (ThT) Assay for Amyloid-β Aggregation
This protocol describes the use of a Thioflavin T (ThT) fluorescence assay to monitor the aggregation kinetics of a synthetic Aβ analog containing L-3-Cyanophenylalanine.
Materials:
-
Synthetic Aβ peptide (with or without L-3-Cyanophenylalanine)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black 96-well plate with a clear bottom
-
Plate reader with fluorescence detection capabilities (Excitation: ~450 nm, Emission: ~482 nm)
Procedure:
-
Preparation of Aβ Monomers:
-
To ensure a monomeric starting state, dissolve the lyophilized Aβ peptide in a strong solvent like hexafluoroisopropanol (HFIP) and then evaporate the solvent to create a peptide film.
-
Resuspend the peptide film in a small volume of dimethyl sulfoxide (DMSO) to a high concentration (e.g., 5 mM).
-
Dilute the DMSO stock into cold PBS to the desired final concentration for the aggregation assay (e.g., 10 µM).
-
-
ThT Working Solution:
-
Prepare a fresh ThT working solution by diluting the stock solution in PBS to a final concentration of 10-20 µM.
-
-
Assay Setup:
-
In a black 96-well plate, add the Aβ peptide solution to triplicate wells.
-
Add the ThT working solution to each well.
-
Include control wells with ThT in PBS alone (for baseline fluorescence) and Aβ peptide in PBS without ThT.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for the desired duration of the experiment (e.g., 24-48 hours). The plate should be shaken briefly before each reading.
-
Use an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 482 nm.[13]
-
-
Data Analysis:
-
Subtract the baseline fluorescence of the ThT-only control from all readings.
-
Plot the average fluorescence intensity versus time to generate an aggregation curve.
-
Analyze the kinetics of aggregation, including the lag time, elongation rate, and plateau phase.
-
Protocol 3: β-Secretase (BACE1) Inhibition Assay
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to screen for the inhibitory activity of peptides containing L-3-Cyanophenylalanine against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test peptide inhibitor (containing L-3-Cyanophenylalanine)
-
Known BACE1 inhibitor (positive control)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the BACE1 enzyme and FRET substrate to their working concentrations in the assay buffer.
-
Prepare serial dilutions of the test peptide inhibitor and the known BACE1 inhibitor.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Negative control wells (100% activity): BACE1 enzyme and FRET substrate in assay buffer.
-
Positive control wells: BACE1 enzyme, FRET substrate, and a known BACE1 inhibitor.
-
Test wells: BACE1 enzyme, FRET substrate, and various concentrations of the test peptide.
-
-
Reaction and Measurement:
-
Add the assay buffer, inhibitor/test peptide, and FRET substrate to the appropriate wells.
-
Initiate the reaction by adding the BACE1 enzyme.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at room temperature or 37°C. The excitation and emission wavelengths will depend on the specific FRET pair used in the substrate.[5][14]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test peptide relative to the negative control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathway and Experimental Logic
Amyloid Precursor Protein (APP) Processing Pathway
The primary target for the BACE1 inhibition application is the amyloidogenic pathway of APP processing. Understanding this pathway is crucial for designing effective inhibitors.
References
- 1. The aggregation kinetics of Alzheimer’s β-amyloid peptide is controlled by stochastic nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinetics of aggregation of synthetic beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Peptide Aggregation with Fmoc-L-3-Cyanophenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), with a focus on overcoming peptide aggregation, including the potential application of Fmoc-L-3-Cyanophenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of Solid-Phase Peptide Synthesis (SPPS)?
A1: During SPPS, peptide chains are synthesized sequentially while anchored to a solid resin support. Peptide aggregation is the self-association of these growing chains, driven primarily by the formation of intermolecular hydrogen bonds. This can lead to the formation of stable secondary structures, such as β-sheets, which render the N-terminus of the peptide inaccessible for subsequent deprotection and coupling reactions.[1][2] Aggregation is a major cause of "difficult sequences," leading to low yields, deletion sequences, and overall synthesis failure.[1]
Q2: How can I identify if peptide aggregation is occurring during my synthesis?
A2: Several signs can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[2]
-
Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling steps may be slow or incomplete. This can be observed through monitoring techniques (e.g., flattened and broadened UV absorbance peaks for Fmoc deprotection) or colorimetric tests.[3]
-
Failed Coupling Tests: A positive Kaiser test (or other amine test) after a coupling step indicates unreacted free amines, suggesting that aggregation is hindering the reaction.[2]
-
Low Yield and Purity: Analysis of the crude peptide by HPLC/LC-MS after cleavage will show a low yield of the target peptide and a complex mixture of deletion byproducts.[1]
Q3: Which types of peptide sequences are most prone to aggregation?
A3: While difficult to predict with certainty, sequences rich in hydrophobic amino acids (e.g., Val, Ile, Phe, Ala) are particularly susceptible to aggregation. Stretches of these residues can promote the formation of the β-sheet structures that drive aggregation on the resin.
Q4: How can incorporating a non-natural amino acid like this compound potentially help overcome aggregation?
A4: The incorporation of non-natural amino acids is a strategy to disrupt the secondary structures that lead to aggregation. While not as commonly used for this purpose as pseudoprolines or Dmb/Hmb-protected residues, this compound possesses unique properties that may mitigate aggregation:
-
Steric Hindrance: The cyano group on the phenyl ring adds bulk and introduces a different spatial profile compared to a standard phenylalanine, which could physically disrupt the precise backbone alignment required for stable β-sheet formation.
-
Electronic Disruption: The electron-withdrawing nature of the cyano group alters the electronic properties of the phenyl ring.[4][5] This can influence intra- and intermolecular interactions, potentially weakening the hydrogen-bonding network that stabilizes aggregates.
Q5: Is the cyano group on this compound stable during standard SPPS conditions?
A5: Yes, the cyanophenylalanine side chain is generally stable under standard Fmoc-SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection and TFA for final cleavage.[6]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to peptide aggregation.
Issue 1: Incomplete Fmoc Deprotection
-
Symptom: Persistent blue color with chloranil test or a flattened, broad peak if monitoring by UV.
-
Potential Cause: Aggregation is preventing the piperidine solution from accessing the N-terminal Fmoc group.
-
Solutions:
-
Extend Deprotection Time: Increase the deprotection time or perform a second deprotection step.[6]
-
Change Base: Switch to a stronger, non-nucleophilic base like 2% DBU in DMF, which can be more effective for difficult sequences. Note that DBU requires more extensive washing as it does not scavenge the dibenzofulvene (DBF) byproduct.[6]
-
Modify Solvent: Add a chaotropic agent or a solvent known to disrupt hydrogen bonds. (See Table 1).
-
Issue 2: Incomplete Coupling
-
Symptom: Positive Kaiser test (blue beads) after the coupling step.
-
Potential Cause: Aggregated peptide chains are sterically hindering the activated amino acid from reaching the free amine at the N-terminus.
-
Solutions:
-
Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.
-
Change Solvent System: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for some aggregating peptides. Alternatively, add chaotropic salts or DMSO to the DMF.[2]
-
Use Structure-Disrupting Derivatives: If the sequence is known to be difficult, re-synthesize the peptide incorporating a "structure-breaking" amino acid derivative at a strategic location (every 6-7 residues is a common guideline).[2] (See Table 2).
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing aggregation-related synthesis problems.
Caption: Troubleshooting decision tree for aggregation in SPPS.
Data Presentation: Strategies to Overcome Aggregation
The following tables summarize common chemical strategies used to mitigate peptide aggregation during SPPS.
Table 1: Alternative Solvents and Additives
| Reagent/Solvent | Concentration/Mixture | Mechanism of Action | Considerations |
| N-Methyl-2-pyrrolidone (NMP) | Used as a substitute for DMF | Better solvating properties for many aggregating sequences.[2] | Higher boiling point, may require adjustments to washing protocols. |
| Dimethyl Sulfoxide (DMSO) | Added to DMF (e.g., 10-20%) | Disrupts hydrogen bonds. | Can complicate waste disposal and may not be compatible with all side-chain protecting groups. |
| Chaotropic Salts (e.g., LiCl, NaClO₄) | 0.8 M in DMF (used as a wash or added to coupling) | Disrupts the secondary structure of the peptide by interfering with hydrogen bonding.[2] | Must be thoroughly washed away before the next step to avoid interference. |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) + 1% Triton X100 + 2M Ethylene Carbonate | A combination of strong solvents and detergents to maximize solvation. | Complex mixture; primarily used in very difficult cases. |
Table 2: Structure-Disrupting Amino Acid Derivatives
| Derivative Type | Example | Mechanism of Action | Implementation |
| Pseudoproline Dipeptides | Fmoc-Xaa-Ser(ΨMe,Mepro)-OH | The oxazolidine ring introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of β-sheets.[7] | Substituted for a Ser or Thr residue and the preceding amino acid in the sequence. The native structure is restored during final TFA cleavage.[7] |
| Backbone Protection (Dmb/Hmb) | Fmoc-Ala-(Dmb)Gly-OH | A bulky group (Dmb or Hmb) is attached to the backbone nitrogen, preventing the hydrogen bond formation necessary for aggregation.[2] | Incorporated at strategic points within the difficult sequence. The protecting group is removed during final TFA cleavage. |
| Non-Natural Amino Acids | This compound | The bulky and electronically unique side chain may introduce steric hindrance or electronic repulsion that disrupts the regular backbone packing of β-sheets.[4][5] | Substituted for a natural amino acid (e.g., Phe) within the aggregating sequence. |
Experimental Protocols
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines a single cycle of amino acid addition in manual SPPS.
Caption: A standard workflow for one cycle of Fmoc-SPPS.
1. Resin Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.[6]
-
Drain the piperidine solution.
3. Washing:
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
4. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading), an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Optional: Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
5. Final Washing:
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
-
The resin is now ready for the next deprotection cycle.
Protocol for Peptide Cleavage and Deprotection
This protocol is used to cleave the completed peptide from the resin and remove side-chain protecting groups.
-
Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) (3-5 times).
-
Dry the resin under a high vacuum for at least 1-4 hours.[6]
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A standard, effective cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[6] TIS acts as a scavenger for reactive cationic species.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.5 g of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution.
-
Reduce the volume of the filtrate using a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether.[6]
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
-
Drying:
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
troubleshooting incomplete coupling of Fmoc-L-3-Cyanophenylalanine
Welcome to the technical support center for troubleshooting issues related to the coupling of Fmoc-L-3-Cyanophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Coupling of this compound
Incomplete coupling of this compound can lead to the formation of deletion sequences, which are often difficult to separate from the desired peptide, resulting in lower purity and overall yield. This guide provides a systematic approach to diagnosing and resolving these coupling issues.
Symptom: A positive Kaiser test (indicated by a dark blue or purple color of the resin beads) after the coupling step, signifying the presence of unreacted primary amines.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling with this compound?
A1: Several factors can contribute to the incomplete coupling of this compound:
-
Steric Hindrance: The bulky Fmoc protecting group, combined with the cyanophenyl side chain, can physically obstruct the approach of the activated carboxylic acid to the resin-bound amine.[1][2]
-
Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures or aggregate, making the N-terminal amine less accessible for the coupling reaction.[1][2]
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the carboxyl group of this compound.[3]
-
Poor Resin Swelling: Inadequate swelling of the solid support in the chosen solvent can limit the accessibility of the reactive sites within the resin beads.[3]
-
Reagent Quality: The purity and stability of the amino acid derivative, coupling reagents, and solvents are crucial for high coupling efficiency. Degradation of reagents or the presence of moisture can inhibit the reaction.[1]
Q2: Which coupling reagents are most effective for a difficult coupling involving this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended over standard carbodiimides (like DIC) or HBTU.[4] Reagents that form highly reactive esters are preferred.[2]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective.[4][5] HATU and other reagents that form OAt esters are often considered among the most efficient due to the high reactivity of these esters.[2] COMU, an Oxyma-based reagent, has also shown excellent performance and is often more soluble than HATU/HBTU.[4][5]
-
Phosphonium Salts: PyAOP and PyBOP are also excellent choices for difficult couplings.[4][6]
Q3: I've switched to HATU, but the coupling is still incomplete. What other parameters can I optimize?
A3: If a powerful coupling reagent alone is not sufficient, consider the following strategies:
-
Double Coupling: This is a common and effective method to drive the reaction to completion. After the initial coupling, the resin is washed, and the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagents.[2][7]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[7][8]
-
Increase Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier. However, this should be done with caution as it can increase the risk of racemization.[3][8]
-
Solvent Choice: If you are using DMF, consider switching to NMP, which has better solvating properties and can help to disrupt peptide aggregation.[3][7] A mixture of solvents such as DCM/DMF/NMP (1:1:1) can also be beneficial.[2]
Q4: How can I monitor the completeness of the coupling reaction?
A4: The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin.[1][7]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, meaning the coupling is incomplete.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.
For quantitative analysis, monitoring the Fmoc deprotection step by measuring the absorbance of the dibenzofulvene-piperidine adduct can provide an indirect assessment of the previous coupling's success.[9][10]
Data Presentation
Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Active Ester Formed | Relative Reactivity | Key Considerations |
| HBTU/TBTU | Uronium/Aminium | OBt ester | Moderate | Standard, cost-effective, but may be insufficient for highly hindered residues.[2][4] |
| HCTU | Uronium/Aminium | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group.[4][5] |
| HATU | Uronium/Aminium | OAt ester | Very High | Highly efficient for sterically hindered couplings due to the anchimeric assistance of the pyridine nitrogen in HOAt.[2][4] |
| COMU | Uronium/Aminium | Oxyma ester | Very High | Excellent reactivity, often superior to HOBt-based reagents, with good solubility and a better safety profile.[4][5] |
| PyAOP/PyBOP | Phosphonium | OAt/OBt ester | Very High/High | Do not cause guanidinylation side reactions, which can occur with uronium/aminium salts.[4][6] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle in SPPS
This protocol outlines a single coupling cycle using a standard coupling reagent.
Caption: Standard experimental workflow for a single coupling cycle in SPPS.
Protocol 2: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for the coupling of this compound or when a standard protocol results in incomplete coupling.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test).
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual piperidine.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.[3]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2 hours. For particularly difficult sequences, this time can be extended to 4 hours or overnight.[8]
-
-
Washing and Monitoring:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Perform a Kaiser test on a small sample of resin beads to check for completion of the coupling.[1]
-
-
Recoupling (if necessary):
-
If the Kaiser test is positive, repeat steps 2-4 with a fresh solution of activated this compound. This "double coupling" strategy is highly effective for driving the reaction to completion.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 3-Cyanophenylalanine in Solid-Phase Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Cyanophenylalanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the cyano group of 3-Cyanophenylalanine under standard Fmoc-SPPS conditions?
A1: The side chain of p-cyanophenylalanine is generally stable under standard Fmoc-deprotection conditions using piperidine.[1] The cyano group is not typically susceptible to the basic conditions required for Fmoc removal.[1] Similarly, it is stable during cleavage from the resin with standard trifluoroacetic acid (TFA)-based cocktails. However, it is always recommended to monitor for potential side reactions with any non-standard amino acid, especially under prolonged exposure to harsh basic or acidic conditions.[1]
Q2: Can the cyano group be reduced during peptide synthesis?
A2: While nitriles can be reduced to primary amines, the reagents commonly used for this transformation, such as lithium aluminum hydride (LiAlH4), are not employed in standard SPPS.[2] Some scavengers used during TFA cleavage, like triisopropylsilane (TIS), can act as reducing agents.[2][3] However, this reactivity is primarily documented for the reduction of S-protecting groups on cysteine and is not a commonly reported side reaction for the cyano group of 3-Cyanophenylalanine under standard cleavage conditions.[2][3]
Q3: Is hydrolysis of the cyano group to a carboxylic acid or amide a concern?
A3: Hydrolysis of nitriles to carboxylic acids or amides typically requires strong acidic or basic conditions that are more extreme than those used in standard Fmoc-SPPS. While prolonged exposure to the TFA cleavage cocktail could theoretically lead to some hydrolysis, it is not a frequently reported side reaction for 3-Cyanophenylalanine.
Q4: Are there any specific coupling conditions recommended for 3-Cyanophenylalanine?
A4: Standard coupling protocols using common activating agents such as HBTU, HATU, or DIC/Oxyma are generally effective for incorporating 3-Cyanophenylalanine. As with any amino acid, optimizing coupling times and ensuring the absence of steric hindrance from neighboring residues is important for achieving high coupling efficiency.
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Action |
| Low Yield of Final Peptide | Incomplete Fmoc deprotection leading to capped sequences. | Optimize deprotection time and consider a second piperidine treatment. For difficult sequences, a stronger base like DBU can be used, but with caution to avoid base-catalyzed side reactions.[1] |
| Incomplete coupling of 3-Cyanophenylalanine or the subsequent amino acid. | Perform a Kaiser test to confirm complete coupling. If incomplete, perform a second coupling. Ensure high-quality reagents and anhydrous conditions. | |
| Peptide aggregation. | Switch to a more polar solvent like NMP or add chaotropic salts. Consider microwave-assisted synthesis to disrupt aggregation.[4] | |
| Unexpected Mass in Final Product (+1 Da, +17 Da, or +18 Da) | Hydrolysis of the cyano group to an amide (+18 Da) or carboxylic acid (+17 Da), or partial reduction to an imine (+1 Da). | Minimize exposure to harsh acidic or basic conditions. Use fresh, high-purity TFA for cleavage and limit the cleavage time to the minimum required. |
| Presence of Deletion Sequences | Incomplete coupling at a particular step. | Double couple the amino acid following the difficult coupling. Increase the concentration of the amino acid and coupling reagents. |
| Racemization | Prolonged exposure to basic conditions during Fmoc deprotection or activation. | Minimize deprotection and coupling times. Use additives like HOBt or Oxyma to suppress racemization during activation. |
| Aspartimide Formation (if Asp is present) | Base-catalyzed cyclization of aspartic acid residues. | Add HOBt to the piperidine deprotection solution. Use a milder base or shorter deprotection times.[5][6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the resin for 10-20 minutes at room temperature. For sequences prone to side reactions, this time can be reduced.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Standard Amino Acid Coupling
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents), activating agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to ensure complete coupling.
Protocol 3: Cleavage and Deprotection
-
Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail. A standard and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[1]
-
Add the cleavage cocktail to the dried resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) workflow.
Caption: Logical workflow for troubleshooting common SPPS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.iris-biotech.de [media.iris-biotech.de]
Technical Support Center: Optimizing Fmoc Deprotection for Fmoc-L-3-Cyanophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Fmoc deprotection of Fmoc-L-3-Cyanophenylalanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is the cyanophenylalanine side chain stable during standard Fmoc deprotection?
A1: The p-cyanophenylalanine side chain is generally stable under standard Fmoc-deprotection conditions using piperidine.[1] The cyano group is not typically susceptible to the basic conditions required for Fmoc removal. However, it is always recommended to monitor the deprotection reaction, especially with non-standard amino acids, to avoid any potential side reactions with prolonged exposure to basic conditions.[1]
Q2: What are the most common issues when deprotecting this compound?
A2: The most common issues are similar to those in standard solid-phase peptide synthesis (SPPS) but may be amplified. These include:
-
Incomplete Deprotection: This is a primary concern and can be caused by steric hindrance from the bulky amino acid or by peptide aggregation, where the growing peptide chain folds and blocks reagent access.[1][2][3] This leads to the formation of deletion sequences, which are difficult to separate from the final product.[4][5]
-
Side Reactions: While the cyanophenylalanine side chain is relatively stable, other sensitive residues in the peptide sequence can still undergo side reactions like aspartimide formation.[1]
-
Epimerization: For peptides containing thioamides, extended exposure to bases like piperidine during deprotection can lead to epimerization at the α-carbon.[1] This underscores the importance of optimizing deprotection times.
Q3: What concentration of piperidine should be used for deprotection?
A3: The standard and most widely used concentration is 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF).[1][2] While higher concentrations might speed up the reaction, they can also increase the risk of side reactions.[3] For routine synthesis, starting with 20% piperidine is recommended.
Q4: How can I monitor the completion of the Fmoc deprotection reaction?
A4: There are two common methods to monitor Fmoc deprotection:
-
UV-Vis Spectrophotometry: This quantitative method involves measuring the absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc cleavage.[2][4] The adduct has a strong absorbance at approximately 301 nm.[2][4][6] By collecting the deprotection solution and measuring its absorbance, you can quantify the extent of Fmoc removal.
-
Kaiser Test: This is a highly sensitive qualitative test for the presence of free primary amines.[2] A positive result (deep blue color) on the resin beads after deprotection indicates a successful reaction, while a yellow or colorless result suggests incomplete deprotection.[2]
Q5: Are there alternative deprotection reagents to piperidine for difficult sequences?
A5: Yes, for very difficult sequences where piperidine is inefficient, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[2] A common cocktail is 2% DBU in DMF.[2] For sensitive applications, a mixture of 2% DBU and 2% piperidine in DMF can be used, where piperidine acts as a scavenger for the dibenzofulvene byproduct.[1]
Troubleshooting Guide: Incomplete Deprotection of this compound
This guide provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection.
| Symptom | Potential Cause | Recommended Action |
| Negative or weak Kaiser test after standard deprotection. | Degraded Reagents: Piperidine can degrade over time. | Use fresh, high-quality piperidine to prepare the deprotection solution daily.[2] |
| Incorrect Reagent Concentration: The piperidine solution is not at the correct 20% concentration. | Ensure accurate preparation of the 20% piperidine in DMF solution.[2] | |
| Insufficient Deprotection Time: Standard times may not be enough for sterically hindered residues like 3-cyanophenylalanine or for aggregated sequences. | Increase the deprotection time in increments of 5-10 minutes and monitor completion with the Kaiser test or UV-Vis.[2][4] Consider a second deprotection step. | |
| Poor Resin Swelling: Inadequate swelling of the solid support can hinder reagent penetration. | Ensure the resin is fully swollen in DMF for at least 30-60 minutes before starting the synthesis.[3][5] | |
| Peptide Aggregation: The peptide chain is forming secondary structures that block the N-terminus. | Try using a stronger deprotection reagent like DBU, or perform the deprotection at a slightly elevated temperature (e.g., 40-50°C) to disrupt aggregation.[2] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is a standard method for Fmoc removal during SPPS.[1]
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.
-
Reagent Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This method allows for the quantitative monitoring of Fmoc group removal.[4][6]
-
Collect Filtrate: During the deprotection step (Protocol 1, step 5), collect all the drained piperidine solution into a volumetric flask of a known volume.
-
Dilute to Volume: Dilute the collected solution to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.
-
Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct.
-
A = Absorbance
-
ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[6]
-
c = Concentration (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
Protocol 3: Kaiser Test for Free Primary Amines
This protocol provides a qualitative assessment of deprotection completion.[2]
-
Sample Collection: After the final DMF wash of the deprotection step, take a small sample of resin beads (a few beads).
-
Reagent Addition: Add 2-3 drops each of Kaiser test solutions A, B, and C to the resin beads in a small test tube.
-
Heating: Heat the sample at 100-120°C for 3-5 minutes.
-
Observation:
Data Summary
| Parameter | Standard Conditions | Optimized/Troubleshooting Conditions | Notes |
| Deprotection Reagent | 20% Piperidine in DMF | 2% DBU / 2% Piperidine in DMF or 2% DBU in DMF | DBU is a stronger base for difficult sequences.[1][2] |
| Reaction Time | 5-20 minutes | 20-30 minutes or longer | Extend time for sterically hindered residues.[3][4] DBU requires shorter times (2-5 min).[1] |
| Temperature | Room Temperature | 40-50°C | Elevated temperature can help disrupt peptide aggregation.[2] |
| Monitoring Method | Kaiser Test (Qualitative), UV-Vis at ~301 nm (Quantitative) | Kaiser Test and/or UV-Vis | UV-Vis is crucial for optimizing time by quantifying Fmoc release.[2][4] |
Visualizations
Caption: Workflow for optimizing Fmoc deprotection of this compound.
References
preventing racemization of Fmoc-L-3-Cyanophenylalanine during coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-L-3-Cyanophenylalanine during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the conversion of a single enantiomer (the L-form of an amino acid) into an equal mixture of both enantiomers (L and D forms). In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain. This alteration in stereochemistry can significantly impact the peptide's three-dimensional structure, biological activity, and overall therapeutic efficacy. While not as notoriously prone to racemization as residues like Cysteine or Histidine, this compound can still undergo racemization under suboptimal coupling conditions, leading to impurities that are difficult to remove.
Q2: What is the primary mechanism of racemization for this compound during coupling?
A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the this compound cyclizes to form this planar intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base present in the reaction mixture. This deprotonation results in a loss of stereochemical information. Subsequent nucleophilic attack by the free amine of the peptide chain on the achiral oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer.[1]
Q3: Which factors in the coupling protocol have the most significant impact on the racemization of this compound?
A3: Several factors can influence the extent of racemization:
-
Coupling Reagents: Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, can lead to significant racemization.
-
Additives: The absence of racemization-suppressing additives is a major contributor to this side reaction.[2]
-
Base: The type and strength of the base used are critical. Stronger, less sterically hindered bases can increase the rate of racemization.[3][4]
-
Activation Time: Prolonged pre-activation of the amino acid before addition to the peptide-resin can increase the formation of the oxazolone intermediate.[4]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[4][5][6]
-
Solvent: The polarity of the solvent can also play a role, although it is often constrained by reagent solubility and resin swelling requirements.[7]
Q4: What are the recommended coupling reagents and additives to minimize racemization?
A4: To suppress racemization, it is crucial to use a coupling reagent in combination with a racemization-suppressing additive. These additives react with the activated amino acid to form an active ester that is less prone to cyclizing into an oxazolone.
Recommended Combinations:
-
Carbodiimides with Additives:
-
Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt).[8][6]
-
DIC with Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Oxyma is a highly effective and non-explosive alternative to HOBt.[3][4][9]
-
DIC with 1-Hydroxy-7-azabenzotriazole (HOAt). HOAt can accelerate coupling and is more effective than HOBt at suppressing racemization.[8][3]
-
-
Uronium/Aminium Reagents:
Q5: Which base should I use for the coupling reaction?
A5: The choice of base is critical for minimizing racemization. A weaker and more sterically hindered base is preferable.
-
Recommended:
-
Use with Caution:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-isomer detected after coupling | Use of carbodiimide (e.g., DIC, DCC) without an additive. | Always use carbodiimides in conjunction with a racemization-suppressing additive like HOBt, HOAt, or Oxyma. |
| Use of a strong, non-sterically hindered base (e.g., DIPEA). | Switch to a weaker, sterically hindered base such as 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM).[4][10] | |
| Prolonged pre-activation of the amino acid. | Minimize the pre-activation time. Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.[4] | |
| Elevated coupling temperature. | Perform the coupling reaction at a lower temperature, for instance, 0°C, to reduce the rate of racemization.[7] For microwave-assisted synthesis, consider lowering the coupling temperature.[5] | |
| Slight racemization observed even with optimized conditions | Inherent sensitivity of the amino acid sequence. | Consider using a more advanced coupling reagent known for low racemization, such as COMU or DEPBT.[10][11] |
| Solvent effects. | While often limited by other factors, consider using less polar solvents if compatible with your synthesis.[7] |
Quantitative Data on Racemization
The following table summarizes reported levels of racemization for sensitive amino acids under various coupling conditions. While specific data for this compound is limited, these findings for other racemization-prone residues provide valuable insights into the effectiveness of different strategies.
| Amino Acid | Coupling Reagent/Base | Temperature | % D-Isomer (Racemization) | Reference |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | Room Temperature | 1.8% | [9] |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 55°C | 31.0% | [9] |
| Fmoc-L-Cys(Trt)-OH | HATU/DIPEA | Not Specified | High | [10] |
| Fmoc-L-Cys(Trt)-OH | COMU/TMP | Not Specified | Negligible | [10] |
| Fmoc-L-His | Microwave SPPS | 80°C | Susceptible to racemization | [5] |
| Fmoc-L-His | Microwave SPPS | 50°C | Racemization limited | [5] |
| Fmoc-L-Cys | Microwave SPPS | 80°C | Susceptible to racemization | [5][12] |
| Fmoc-L-Cys | Microwave SPPS | 50°C | Racemization limited | [5][12] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma and Collidine
This protocol is designed to minimize the racemization of this compound during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin (with free N-terminal amine)
-
This compound (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)
-
2,4,6-Collidine (TMP) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure the complete removal of piperidine.
-
Coupling Mixture Preparation:
-
In a separate reaction vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.
-
Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not allow for prolonged pre-activation.
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test or other appropriate qualitative test to confirm the completion of the coupling reaction.
Visualizations
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: Troubleshooting workflow for preventing racemization in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of Peptides Containing 3-Cyanophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubilization of synthetic peptides containing the non-natural amino acid 3-Cyanophenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing 3-Cyanophenylalanine difficult to dissolve?
A1: Peptides incorporating 3-Cyanophenylalanine can exhibit poor solubility due to a combination of factors. The cyanophenylalanine residue itself is hydrophobic, which can contribute to an overall decrease in the peptide's affinity for aqueous solutions.[1][2] Furthermore, the presence of this and other hydrophobic amino acids can promote intermolecular interactions, leading to aggregation and the formation of insoluble structures.[3] The overall charge of the peptide at a given pH, its length, and the proportion of hydrophobic to hydrophilic residues are all critical factors influencing its solubility.[4][5]
Q2: What is the first solvent I should try for dissolving my 3-Cyanophenylalanine-containing peptide?
A2: As a general starting point, it is recommended to first attempt to dissolve the peptide in sterile, distilled water or a common aqueous buffer (e.g., phosphate-buffered saline, Tris at pH 7).[4] It is crucial to test the solubility on a small aliquot of the peptide before attempting to dissolve the entire sample.[5][6] This approach prevents the potential loss of your entire sample if the initial solvent is ineffective.
Q3: Can I use organic solvents to dissolve my peptide?
A3: Yes, for peptides that are neutral or have a high content of hydrophobic residues (over 50%), organic solvents are often necessary.[4][7] Dimethyl sulfoxide (DMSO) is a common choice due to its effectiveness and relatively low toxicity in many biological assays.[4] Other options include dimethylformamide (DMF) or acetonitrile (ACN).[4] The recommended method is to dissolve the peptide in a minimal amount of the organic solvent first, and then slowly add the aqueous buffer to the desired final concentration while gently vortexing.[4] Be aware of the tolerance of your specific assay to these organic solvents.
Q4: How does pH affect the solubility of my peptide?
A4: The pH of the solvent can significantly impact peptide solubility by altering the charge of ionizable groups within the peptide sequence. Peptides are generally most soluble at pH values away from their isoelectric point (pI), where they have a net positive or negative charge, leading to electrostatic repulsion between molecules.[4]
-
For acidic peptides (net negative charge): If insoluble in water, try a basic buffer or add a small amount of a dilute basic solution like 1% ammonium hydroxide.[4][5]
-
For basic peptides (net positive charge): If insoluble in water, an acidic buffer or a small amount of a dilute acidic solution such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA) can be used.[4][5]
Q5: Are there any physical methods to improve peptide solubility?
A5: Yes, several physical methods can aid in dissolving your peptide:
-
Sonication: A brief sonication in a water bath can help to break up aggregates and enhance dissolution.[5]
-
Gentle Warming: Carefully warming the peptide solution (e.g., to 30-40°C) can increase solubility, but this should be done with caution to avoid degradation of the peptide.[4][5]
-
Vortexing: Vigorous vortexing can also help to dissolve the peptide.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of peptides containing 3-Cyanophenylalanine.
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or aqueous buffer. | The peptide is hydrophobic and/or has a net neutral charge at the current pH. | 1. Adjust pH: If the peptide has a net charge, adjust the pH away from its isoelectric point. Use dilute acetic acid for basic peptides or dilute ammonium hydroxide for acidic peptides. 2. Use an organic solvent: Dissolve the peptide in a minimal amount of DMSO, DMF, or ACN, then slowly add your aqueous buffer. |
| The solution is cloudy or contains visible particulates. | The peptide is not fully dissolved and may be aggregated. | 1. Sonication: Briefly sonicate the sample. 2. Gentle Warming: Carefully warm the solution. 3. Centrifugation: Before use, centrifuge the solution to pellet any undissolved material. |
| The peptide precipitates out of solution after adding an aqueous buffer to an organic stock. | The peptide has reached its solubility limit in the final solvent mixture. | 1. Increase the proportion of organic solvent: If your experiment allows, increase the concentration of the organic co-solvent. 2. Lower the peptide concentration: Prepare a more dilute final solution. 3. Re-lyophilize and try a different solvent system: If the peptide precipitates, it may be necessary to freeze-dry it again and attempt solubilization with a different solvent combination. |
| The peptide forms a gel-like substance. | The peptide is forming extensive intermolecular hydrogen bonds, leading to aggregation. | 1. Use denaturing agents: For non-biological applications, agents like 6M Guanidine-HCl or 8M Urea can be effective. 2. Incorporate structure-breaking amino acids: During peptide design, the inclusion of pseudoproline dipeptides can disrupt aggregation-prone sequences. |
Experimental Protocols
Protocol 1: General Solubilization Workflow
This protocol outlines a systematic approach to finding a suitable solvent for your 3-Cyanophenylalanine-containing peptide.
-
Characterize your peptide: Determine the overall charge of your peptide at neutral pH by assigning a value of +1 to each basic residue (K, R, H, N-terminus) and -1 to each acidic residue (D, E, C-terminus).
-
Initial Solubility Test (Aqueous):
-
Weigh a small, known amount of your lyophilized peptide.
-
Add sterile, distilled water to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex thoroughly. If it does not dissolve, proceed to the next step.
-
-
pH Adjustment (for charged peptides):
-
If your peptide is acidic (net negative charge), add 1% ammonium hydroxide dropwise until it dissolves.
-
If your peptide is basic (net positive charge), add 10% acetic acid dropwise until it dissolves.
-
-
Organic Solvent Test (for hydrophobic/neutral peptides):
-
To a new, small aliquot of the peptide, add a minimal volume of DMSO.
-
Once dissolved, slowly add your desired aqueous buffer to this stock solution while vortexing to reach the final concentration.
-
-
Physical Dissolution Aids:
-
If the peptide is still not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Alternatively, gently warm the solution to 30-40°C.
-
-
Final Preparation:
-
Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining insoluble aggregates.
-
Carefully transfer the supernatant to a new tube.
-
Protocol 2: Handling Peptides Post-Synthesis and Purification
This protocol is relevant for researchers who have synthesized their own 3-Cyanophenylalanine-containing peptide.
-
Cleavage from Resin: After solid-phase peptide synthesis, the peptide is typically cleaved from the resin using a cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[2]
-
Peptide Precipitation: The crude peptide is precipitated from the TFA solution by adding it to a large volume of cold diethyl ether.[2]
-
Isolation and Drying: The precipitated peptide is pelleted by centrifugation, washed with cold ether, and then dried under vacuum to obtain the lyophilized powder.[2]
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][8] The peptide is often dissolved in a solution containing a small amount of organic solvent (like acetonitrile) and 0.1% TFA for loading onto the HPLC column.[5]
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final pure peptide powder, which is then ready for the solubilization workflow described in Protocol 1.
Visual Guides
Caption: A workflow for troubleshooting the solubility of peptides.
Caption: A simplified workflow for peptide handling after synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Managing Steric Hindrance with Fmoc-L-3-Cyanophenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-L-3-Cyanophenylalanine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to steric hindrance during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What causes steric hindrance when using this compound?
A1: The steric hindrance associated with this compound arises from the bulky Fmoc protecting group in combination with the planar phenyl ring at the β-carbon. This bulkiness can physically obstruct the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, potentially leading to slower reaction kinetics and incomplete coupling.
Q2: Is the 3-cyano group on the phenylalanine ring stable during standard SPPS conditions?
A2: The 3-cyano group is generally stable under standard Fmoc SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection and TFA for final cleavage.[1] However, prolonged exposure to harsh basic or acidic conditions should be avoided to minimize the risk of any potential side reactions.
Q3: Can I use standard coupling protocols for this compound?
A3: While standard protocols may suffice for some sequences, they often lead to lower coupling efficiencies with sterically hindered amino acids like this compound. Optimized conditions, such as the use of more potent coupling reagents, increased reaction times, or double coupling, are often necessary to achieve high yields.
Q4: How does peptide aggregation relate to steric hindrance with this amino acid?
A4: Peptide aggregation, the self-association of growing peptide chains on the resin, can exacerbate the challenges of steric hindrance.[2] Aggregation can make the N-terminal amine even less accessible to the incoming this compound, leading to incomplete coupling and the formation of deletion sequences. Hydrophobic sequences are particularly prone to aggregation.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Incomplete Coupling
Symptoms:
-
A positive Kaiser test (blue or purple beads) after the coupling step, indicating free primary amines.
-
Detection of deletion sequences (mass of the target peptide minus the mass of 3-Cyanophenylalanine) by mass spectrometry.
-
Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low coupling efficiency.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reagent Reactivity | Switch to a more potent coupling reagent. Urinium/aminium salts like HATU, HCTU, or COMU are generally more effective for sterically hindered amino acids than carbodiimides like DIC.[3] |
| Suboptimal Reaction Kinetics | Increase Coupling Time: Extend the reaction time to 2-4 hours or even overnight for particularly difficult couplings. Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). Use this with caution as it may increase the risk of racemization. |
| Incomplete Reaction | Double Coupling: After the initial coupling step, drain the reagents and repeat the coupling with a fresh solution of activated this compound. |
| Peptide Aggregation | Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or use a mixture of solvents. Chaotropic Agents: Add chaotropic salts like LiCl to the coupling solution to disrupt secondary structures.[2] |
Issue 2: Side Reactions Involving the Cyano Group
Symptoms:
-
Unexpected mass additions to the peptide in mass spectrometry analysis.
-
Discoloration of the resin during synthesis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis of Cyano Group | While generally stable, prolonged exposure to harsh acidic conditions during cleavage could potentially lead to partial hydrolysis of the cyano group to an amide or carboxylic acid. Action: Minimize cleavage time to the minimum required for complete deprotection and cleavage from the resin (typically 2-3 hours). |
| Reaction with Scavengers | Certain scavengers used during TFA cleavage could potentially interact with the cyano group. Action: Use a standard scavenger cocktail such as TFA/TIS/H2O (95:2.5:2.5).[1] |
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
Disclaimer: The following data is extrapolated from studies on various sterically hindered amino acids and may not be fully representative of this compound. Actual results can vary based on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[3] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[3] |
| COMU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[3] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[3] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[3] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction mixture and repeat steps 2-4.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
Mandatory Visualization
Signaling Pathway: Inhibition of the Coagulation Cascade
Peptides containing 3-amidinophenylalanine, which can be synthesized from 3-cyanophenylalanine, are known inhibitors of key enzymes in the coagulation cascade, such as thrombin and urokinase.[4][5][6] This pathway is critical in hemostasis and is a target for anticoagulant drug development.
Caption: Inhibition of Thrombin and Urokinase in the Coagulation and Fibrinolysis Pathways.
References
Technical Support Center: Minimizing Aspartimide Formation in Peptides Containing 3-Cyanophenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on minimizing aspartimide formation during the solid-phase peptide synthesis (SPPS) of sequences containing 3-Cyanophenylalanine.
Frequently Asked Questions (FAQs)
Q1: Is the 3-Cyanophenylalanine side chain itself susceptible to degradation under standard Fmoc-deprotection conditions?
A1: The 3-Cyanophenylalanine side chain, like its para-substituted counterpart, is generally stable under standard Fmoc-deprotection conditions, which typically involve treatment with 20% piperidine in DMF.[1] The cyano group is not prone to reaction under these basic conditions. However, it is always good practice to monitor for any unexpected side reactions, especially with prolonged exposure to the base.
Q2: Does the presence of 3-Cyanophenylalanine adjacent to an aspartic acid residue (Asp) increase the risk of aspartimide formation?
A2: While specific quantitative data on the Asp-(3-CN-Phe) motif is not extensively documented, the primary driver for aspartimide formation is the nature of the amino acid C-terminal to the Asp residue.[2][3] Sequences with small, sterically unhindered residues like Glycine (Asp-Gly) are most prone to this side reaction.[2] Although 3-Cyanophenylalanine is larger than Glycine, the risk of aspartimide formation is still significant and should be addressed proactively, as the fundamental mechanism is base-catalyzed cyclization involving the backbone amide.[3][4]
Q3: What are the primary consequences of aspartimide formation?
A3: Aspartimide formation is a detrimental side reaction for several reasons:
-
Formation of Impurities: The aspartimide intermediate can be hydrolyzed to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[2][3][4]
-
Racemization: The chiral center of the aspartic acid residue can epimerize during this process, leading to the formation of D-Asp isomers.[2][4]
-
Adduct Formation: Nucleophilic bases used for Fmoc deprotection, such as piperidine, can attack the aspartimide ring, forming piperidide adducts.[2][3]
-
Purification Challenges: These byproducts, particularly the β-aspartyl and D-aspartyl peptides, often have very similar retention times to the target peptide in reverse-phase HPLC, making purification difficult and sometimes impossible.[3]
Q4: Can I use standard cleavage cocktails for peptides containing both Aspartic Acid and 3-Cyanophenylalanine?
A4: Yes, standard Trifluoroacetic acid (TFA)-based cleavage cocktails are generally effective and compatible with both residues. A commonly used cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[1] The scavengers are important for protecting other sensitive residues in your sequence.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution(s) |
| Presence of unexpected peaks with the same mass as the target peptide in HPLC/MS analysis. | Aspartimide formation leading to the creation of α- and β-aspartyl isomers, which are often difficult to separate chromatographically.[3] | - Modify Fmoc-deprotection conditions: Use a weaker base like 5% piperazine in DMF or NMP.[5] - Add an acidic additive to the deprotection solution, such as 0.1 M HOBt or 1% formic acid in 20% piperidine/DMF. - Reduce the deprotection time and temperature. |
| Presence of peaks with a mass of +84 Da (or other amine adducts) relative to the target peptide. | Nucleophilic attack of the deprotection base (e.g., piperidine) on the aspartimide intermediate.[2][3] | - Switch to a less nucleophilic base for Fmoc-deprotection, such as 2% DBU in DMF. Note that DBU is a stronger base and may require shorter reaction times. A small amount of piperidine (2%) can be added as a scavenger for the dibenzofulvene byproduct.[1][6] |
| Low yield of the desired peptide and a complex mixture of byproducts. | Significant aspartimide formation at an Asp-(3-CN-Phe) or other sensitive motif. | - Protecting Group Strategy: For future syntheses, consider using a sterically hindered protecting group for the Asp side chain, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OPhp)-OH, which are more resistant to cyclization than the standard Fmoc-Asp(OtBu)-OH.[2] - Backbone Protection: If the residue C-terminal to Asp is Glycine, using a pre-formed dipeptide with backbone protection, like Fmoc-Asp(OtBu)-Dmb-Gly-OH, can completely prevent aspartimide formation.[3] |
| Racemization of the Aspartic Acid residue. | The aspartimide intermediate is prone to epimerization under basic conditions.[2][4] | - All of the above strategies for minimizing aspartimide formation will also reduce the extent of racemization. - Minimize the total time the peptide is exposed to basic conditions throughout the synthesis. |
Data Presentation: Impact of Synthesis Conditions on Aspartimide Formation
The following tables summarize quantitative data on factors influencing aspartimide formation.
Table 1: Effect of Deprotection Reagent on Aspartimide Formation in a Model Hexapeptide (VKDGYI)
| Fmoc Deprotection Reagent | Temperature (°C) | Product Ratio (Desired Peptide / Aspartimide) |
| 20% Piperidine (PPR) | 60 | 83 / 17 |
| 2% DBU | 60 | 52 / 25 |
| 25% Dipropylamine (DPA) | 60 | >99 / <1 |
Data adapted from literature reports on model peptides.[5]
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Asp Protecting Group | % Aspartimide Formation (Model Peptide after extended piperidine treatment) |
| OtBu (tert-Butyl) | High |
| OMpe (3-methylpent-3-yl) | Significantly Reduced |
| OPhp (4-n-propyl-4-heptyl) | Very Low |
| OBno (5-n-butyl-5-nonyl) | Nearly Eliminated |
This table provides a qualitative comparison based on published studies.[2]
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with Reduced Aspartimide Formation
This protocol is recommended for sequences known to be susceptible to aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 5% (v/v) piperazine in DMF to the resin.
-
Agitation: Agitate the resin suspension at room temperature for 20-30 minutes. The reaction progress can be monitored by UV analysis of the dibenzofulvene-piperazine adduct in the drained solution.
-
Reagent Removal: Drain the piperazine solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagent and byproducts.
Protocol 2: Fmoc-Deprotection using DBU/Piperidine
This protocol uses a stronger, non-nucleophilic base and is suitable for rapid deprotection.
-
Resin Swelling & Washing: Swell the resin in DMF as described above.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene byproduct.
-
Agitation: Agitate the resin suspension at room temperature for 2-5 minutes. Note the significantly shorter reaction time.
-
Reagent Removal: Drain the DBU/piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times). It is critical to remove all traces of DBU to prevent side reactions in subsequent coupling steps.
Visualizations
Mechanism of Aspartimide Formation
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Fmoc-L-3-Cyanophenylalanine stability in different cleavage cocktails
Welcome to the technical support center for Fmoc-L-3-Cyanophenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this unnatural amino acid.
Frequently Asked Questions (FAQs)
Q1: How stable is the cyano group of this compound during standard solid-phase peptide synthesis (SPPS) conditions?
A1: The cyanophenylalanine side chain is generally stable under standard Fmoc-SPPS conditions. The cyano group is not susceptible to the basic conditions of Fmoc deprotection using piperidine.[1] It is also largely stable to the strong acidic conditions of final cleavage with trifluoroacetic acid (TFA).[1] However, prolonged exposure to harsh conditions or the presence of certain scavengers might lead to side reactions.
Q2: What are the potential side reactions involving the cyano group during cleavage?
A2: While generally stable, two potential side reactions involving the cyano group have been reported, though they are not common under optimal conditions:
-
Hydrolysis: The cyano group (-C≡N) can be hydrolyzed to a primary amide (-CONH2), resulting in a mass increase of +18 Da in the final peptide. This may be more likely in cleavage cocktails with a high water content or during extended cleavage times.
-
Reduction: Although less common, the cyano group could potentially be reduced to an amine (-CH2NH2). This would result in a mass increase of +4 Da.
Q3: Is a standard cleavage cocktail suitable for peptides containing 3-Cyanophenylalanine?
A3: Yes, a standard trifluoroacetic acid (TFA)-based cleavage cocktail is generally effective for cleaving peptides containing 3-Cyanophenylalanine.[1] A commonly used and effective cocktail is Reagent B, or a similar mixture of TFA/Triisopropylsilane (TIS)/H2O.[1][2]
Q4: Why are scavengers necessary in the cleavage cocktail if the cyano group is stable?
A4: Scavengers are crucial for quenching reactive cationic species generated from the cleavage of other protecting groups (e.g., t-butyl from Boc, Trt from His) and the resin linker.[1][3] These carbocations can otherwise lead to side reactions with nucleophilic residues in the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine.[3] While the cyano group itself is not highly nucleophilic, the overall purity and integrity of the peptide depend on the effective use of scavengers.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cleavage of peptides containing this compound.
| Observed Issue (Mass Spectrometry) | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Target peptide peak is present, but yield is low. | Incomplete cleavage from the resin. Peptide precipitation issues. | - Extend cleavage time (from 2 hours up to 4 hours) and re-cleave the resin with a fresh cocktail. - Ensure complete precipitation by using a larger volume of cold diethyl ether and allowing sufficient time at low temperature. - For small or hydrophobic peptides, consider alternative precipitation solvents or concentrating the TFA filtrate before precipitation. |
| Presence of a +18 Da peak relative to the target peptide. | Hydrolysis of the 3-cyano group to a primary amide. | - Reduce the water content in the cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, 2.5% H2O. Consider reducing water to 1-2%. - Minimize the cleavage time. Perform a time-course study (e.g., 1, 2, and 4 hours) to find the optimal time for cleavage without significant hydrolysis. |
| Presence of a +4 Da peak relative to the target peptide. | Reduction of the 3-cyano group to a primary amine. | - This is a less common side reaction. Ensure that no strong reducing agents are inadvertently introduced. - Triisopropylsilane (TIS) is a mild reducing agent, but its standard concentration (2.5%) is not typically problematic. If reduction is a persistent issue, consider replacing TIS with a non-reducing scavenger if other sensitive residues are not a concern. |
| Presence of other unexpected adducts (e.g., +57 Da, +73 Da). | Alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) by carbocations generated during deprotection. | - Ensure the scavenger concentration is sufficient. For peptides with multiple sensitive residues, consider using a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT).[2] - If your peptide contains Cysteine, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) is recommended to prevent oxidation and other side reactions.[4] |
Stability of 3-Cyanophenylalanine in Different Cleavage Cocktails
While direct quantitative comparative studies are limited in publicly available literature, the following table provides an overview of commonly used cleavage cocktails and the expected stability of the 3-cyano group, along with their suitability for peptides with other sensitive residues.
| Cleavage Cocktail (v/v or w/v) | Components & Primary Scavengers | Expected Stability of 3-Cyano Group | Recommended Use Cases | Potential Issues |
| Reagent B (modified) | 95% TFA, 2.5% H2O, 2.5% TIS | High | General purpose for peptides without highly sensitive residues like Met or multiple Cys.[1][2] | May not be sufficient to prevent oxidation of Methionine. |
| TFA / H2O / EDT / TIS | 92.5% TFA, 2.5% H2O, 2.5% EDT, 2.5% TIS | High | Peptides containing Cysteine to maintain the reduced state of the thiol group.[4] | EDT has a strong odor. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT | High | "Universal" cocktail for peptides with multiple sensitive residues like Trp, Met, Cys, and Tyr.[2] | Contains toxic and malodorous components (phenol, thioanisole, EDT). |
| Low TFA Concentration | 1-5% TFA in DCM | Very High | Cleavage from very acid-sensitive resins (e.g., 2-chlorotrityl) to obtain protected peptide fragments. | Does not remove acid-labile side-chain protecting groups. |
Experimental Protocols
Protocol 1: Standard Cleavage using TFA/TIS/H2O
This protocol is suitable for most peptides containing 3-Cyanophenylalanine, especially when other sensitive residues are absent.
-
Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 2 hours.[1]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[1]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Peptides with Fmoc-L-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a critical strategy in modern drug discovery and development, offering avenues to enhance peptide stability, modulate biological activity, and introduce novel functionalities. Among these, Fmoc-L-3-Cyanophenylalanine is a versatile building block used in solid-phase peptide synthesis (SPPS). Accurate and detailed characterization of peptides containing this modification is paramount for ensuring the quality and efficacy of novel peptide-based therapeutics. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.
This guide provides a comparative analysis of the mass spectrometry of peptides containing this compound against those with the natural aromatic amino acid, L-Tyrosine. It includes detailed experimental protocols and data presentation to aid researchers in their analytical workflows.
Performance Comparison: this compound vs. Fmoc-L-Tyrosine Peptides in Mass Spectrometry
The introduction of a cyano group on the phenyl ring of phenylalanine can influence several aspects of mass spectrometric analysis when compared to the hydroxyl group of tyrosine.
| Parameter | Peptides with this compound | Peptides with Fmoc-L-Tyrosine | Key Considerations & Supporting Data |
| Molecular Weight | Introduces a specific mass shift corresponding to the cyanophenylalanine residue. | Introduces a specific mass shift corresponding to the tyrosine residue. | The exact mass of the incorporated amino acid is a primary identifier in MS analysis. The monoisotopic mass of the this compound residue is different from that of the Fmoc-L-Tyrosine residue, allowing for clear differentiation in high-resolution mass spectra. |
| Ionization Efficiency | The electron-withdrawing nature of the cyano group may slightly decrease the proton affinity of the peptide, potentially leading to a marginal reduction in ionization efficiency in positive ion mode ESI-MS compared to tyrosine-containing peptides. | The hydroxyl group of tyrosine can be readily protonated, potentially enhancing ionization efficiency in positive ion mode Electrospray Ionization (ESI). | Ionization efficiency of peptides is influenced by their overall chemical composition and length. While the cyano group's impact might be subtle, it's a factor to consider, especially for quantitative studies.[1][2] |
| Fragmentation Pattern (MS/MS) | Fragmentation is expected to primarily occur along the peptide backbone, producing characteristic b- and y-ions. The cyano group is generally stable under collision-induced dissociation (CID) conditions and is not expected to be a primary site of fragmentation. | Fragmentation also primarily occurs at the peptide backbone. However, the tyrosine side chain can undergo neutral losses, such as the loss of the entire side chain or parts of it, which can be observed in the MS/MS spectrum. | The stability of the cyano group simplifies the fragmentation spectrum, making sequence determination more straightforward. In contrast, the potential for side-chain fragmentation in tyrosine-containing peptides can provide additional structural information but may also complicate spectral interpretation. |
| Potential Side Reactions in MS | The cyano group is relatively inert under typical ESI and MALDI conditions. | The hydroxyl group of tyrosine can be susceptible to in-source modifications such as oxidation, especially with prolonged sample storage or harsh ionization conditions. | Careful sample handling and optimization of MS parameters are crucial to minimize artifacts, particularly for peptides containing reactive side chains like tyrosine. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible mass spectrometry data. The following protocols provide a framework for the analysis of synthetic peptides containing this compound.
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol outlines the steps for preparing a synthesized peptide for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Lyophilized synthetic peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Peptide Solubilization: Dissolve the lyophilized peptide in a solution of 50% acetonitrile in water containing 0.1% formic acid to a stock concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Working Solution Preparation: Dilute the stock solution with 0.1% formic acid in water to a final concentration suitable for your LC-MS system (typically in the range of 1-10 µg/mL).
-
Centrifugation: Centrifuge the working solution at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol details the parameters for analyzing the prepared peptide sample using a high-resolution mass spectrometer.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
UHPLC system.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide of interest (e.g., 5-60% B over 20 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
MS Parameters:
-
Ionization Mode: Positive ESI.
-
MS1 (Full Scan) Analysis: Acquire full scan mass spectra to determine the m/z of the intact peptide.
-
MS/MS (Tandem MS) Analysis: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra of the peptide.
-
Collision Energy: Optimize collision energy (e.g., using stepped collision energy) to achieve good fragmentation coverage.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and mass spectrometry analysis of a peptide containing this compound.
Caption: Workflow for peptide synthesis and mass spectrometry analysis.
Logical Relationship of Analytical Steps
The following diagram outlines the logical steps involved in the mass spectrometric analysis and data interpretation for a peptide containing this compound.
Caption: Logical workflow for peptide mass spectrometry data analysis.
References
Confirming Incorporation of 3-Cyanophenylalanine: A Comparative Guide to Spectroscopic Techniques
For researchers pioneering novel protein-based therapeutics and diagnostics, the precise incorporation of non-canonical amino acids (ncAAs) is a critical step. Verifying the successful integration of these unique building blocks is paramount for ensuring the desired structure and function of the engineered protein. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and its alternatives for confirming the incorporation of 3-Cyanophenylalanine (3-CN-Phe), a valuable probe for studying protein environments.
Introduction to 3-Cyanophenylalanine as a Spectroscopic Probe
3-Cyanophenylalanine is a non-canonical amino acid that can be incorporated into proteins using amber stop codon suppression technology. The nitrile group (-C≡N) of 3-CN-Phe serves as a unique spectroscopic handle, exhibiting distinct signals in both NMR and infrared spectroscopy. Its photophysical properties, similar to the more extensively studied 4-cyanophenylalanine, also allow for fluorescence-based analysis. This guide will delve into the practical aspects of using NMR spectroscopy to confirm its incorporation and provide a comparative overview of mass spectrometry and fluorescence spectroscopy as alternative or complementary techniques.
Comparison of Analytical Techniques
The choice of analytical method for confirming 3-CN-Phe incorporation depends on several factors, including the required level of detail, available instrumentation, and sample concentration. Below is a summary of the key performance metrics for NMR spectroscopy, mass spectrometry, and fluorescence spectroscopy.
| Feature | NMR Spectroscopy | Mass Spectrometry | Fluorescence Spectroscopy |
| Information Provided | Atomic-level structural information, chemical environment of the incorporated amino acid, and conformational dynamics. | Unambiguous confirmation of incorporation and precise mass of the modified protein. Can identify site of incorporation. | Reports on the local environment of the fluorophore and can be used to study protein folding and binding. |
| Sensitivity | Lower | Very High | High |
| Sample Requirement | Higher concentration (µM to mM) and larger sample volume. | Low concentration (fmol to pmol) and smaller sample volume. | Low concentration (nM to µM). |
| Data Complexity | Can be complex, requiring expertise in spectral interpretation. | Relatively straightforward for confirmation of mass, but detailed fragmentation analysis can be complex. | Relatively simple spectra, but interpretation of environmental effects requires care. |
| Quantitative Capability | Can be quantitative with appropriate internal standards. | Can be made quantitative with isotopic labeling (e.g., SILAC). | Primarily provides relative changes in fluorescence intensity or quantum yield. |
NMR Spectroscopy for Confirmation of 3-Cyanophenylalanine Incorporation
NMR spectroscopy provides the most detailed information about the local environment of the incorporated 3-CN-Phe. The unique chemical shifts of the protons and carbons of the cyanophenyl ring are sensitive to the surrounding protein structure.
Estimated ¹H and ¹³C NMR Chemical Shifts for 3-Cyanophenylalanine in a Peptide
Estimated ¹H NMR Chemical Shifts (in D₂O, referenced to DSS at 0 ppm)
| Proton | Estimated Chemical Shift (ppm) | Multiplicity | Notes |
| Hα | 4.2 - 4.5 | Doublet of doublets | Shift is dependent on the neighboring residues and secondary structure. |
| Hβ | 3.1 - 3.4 | Multiplet | Diastereotopic protons, will likely show complex splitting. |
| Aromatic H (H2, H4, H5, H6) | 7.4 - 7.8 | Multiplets | The exact shifts will be sensitive to the local protein environment and ring current effects. |
Estimated ¹³C NMR Chemical Shifts (in D₂O, referenced to DSS at 0 ppm)
| Carbon | Estimated Chemical Shift (ppm) | Notes |
| Cα | 55 - 58 | |
| Cβ | 37 - 40 | |
| Cγ (ipso-C attached to Cβ) | 138 - 141 | |
| Aromatic C2, C4, C5, C6 | 128 - 135 | |
| Aromatic C3 (attached to CN) | 112 - 115 | Quaternary carbon, may be of lower intensity. |
| C≡N | 118 - 121 | Quaternary carbon, may be of lower intensity. |
| C=O (carbonyl) | 172 - 176 |
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Express and purify the protein containing 3-CN-Phe. For optimal NMR results, isotopic labeling (e.g., ¹⁵N, ¹³C) of the protein is recommended, although not strictly necessary for simple confirmation.
-
Buffer exchange the protein into an NMR-compatible buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O or 100% D₂O.
-
Concentrate the protein to a final concentration of 0.1 - 1 mM.
-
Add a chemical shift reference standard (e.g., DSS or TSP).
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to get an overview of the protein's folding and purity.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. The cross-peaks in this spectrum will correlate the chemical shifts of directly bonded protons and carbons. The unique aromatic ¹H and ¹³C signals of 3-CN-Phe should be identifiable.
-
For unambiguous assignment, 2D TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be performed to connect the sidechain protons to the backbone amide protons.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Compare the observed chemical shifts in the aromatic region of the spectra with the estimated values for 3-CN-Phe. The presence of signals in the expected regions is a strong indicator of successful incorporation.
-
Alternative Verification Methods
While NMR provides unparalleled structural detail, other techniques offer higher sensitivity and simpler workflows for confirming incorporation.
Mass Spectrometry
Mass spectrometry is the gold standard for confirming the correct mass of a protein, and thus the incorporation of a non-canonical amino acid.
-
Sample Preparation:
-
Purify the protein containing 3-CN-Phe.
-
Denature the protein (e.g., with 8 M urea or 6 M guanidinium chloride).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent manner, where the instrument sequences the most abundant peptides (MS/MS).
-
-
Data Analysis:
-
Analyze the data using proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS data against a protein sequence database that includes the sequence of the target protein with the 3-CN-Phe modification.
-
Successful identification of peptides containing 3-CN-Phe with high confidence confirms its incorporation at the specified site.
-
Fluorescence Spectroscopy
The cyanophenylalanine isomers are fluorescent, providing another avenue for confirming their incorporation and for subsequent biophysical studies.
-
Sample Preparation:
-
Purify the protein containing 3-CN-Phe and buffer exchange into a suitable buffer for fluorescence measurements (e.g., phosphate or Tris buffer).
-
Measure the protein concentration accurately using a method that is not affected by the presence of 3-CN-Phe (e.g., BCA assay).
-
-
Fluorescence Measurement:
-
Use a fluorometer to record the fluorescence emission spectrum. The excitation maximum for cyanophenylalanine is typically around 275-280 nm, and the emission maximum is around 295 nm.
-
As a control, measure the fluorescence of the wild-type protein (without 3-CN-Phe) under the same conditions.
-
-
Data Analysis:
-
The presence of a distinct fluorescence emission peak at ~295 nm in the protein containing 3-CN-Phe, which is absent in the wild-type protein, confirms its incorporation.
-
For a more quantitative analysis, the fluorescence quantum yield can be determined relative to a known standard (e.g., N-acetyl-tryptophanamide).
-
Workflow and Pathway Diagrams
To aid in the visualization of the experimental processes, the following diagrams illustrate the workflows for each technique.
Caption: Experimental workflow for confirming 3-Cyanophenylalanine incorporation by NMR spectroscopy.
A Comparative Guide to Fmoc-L-3-Cyanophenylalanine and Fmoc-L-Phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fmoc-L-3-Cyanophenylalanine and the standard proteinogenic amino acid derivative, Fmoc-L-Phenylalanine, for their use in solid-phase peptide synthesis (SPPS). This document outlines their performance, impact on peptide properties, and provides relevant experimental protocols to aid researchers in making informed decisions for their peptide design and synthesis strategies.
Introduction
Fmoc-L-Phenylalanine is a cornerstone building block in SPPS, prized for its straightforward incorporation and the introduction of a hydrophobic, aromatic side chain.[1] In contrast, this compound is a non-natural amino acid derivative that offers unique functionalities. The introduction of a cyano group onto the phenyl ring serves as a powerful biophysical probe, enabling researchers to investigate peptide structure, dynamics, and interactions through infrared (IR) and fluorescence spectroscopy.[2][3] This modification, however, can influence the physicochemical properties of the resulting peptide and may require adjustments to standard synthesis protocols.
Data Presentation
The following tables summarize the key physicochemical properties of the two amino acids and the typical performance metrics observed during SPPS.
Table 1: Physicochemical Properties
| Property | Fmoc-L-Phenylalanine | This compound |
| Molecular Formula | C₂₄H₂₁NO₄ | C₂₅H₂₀N₂O₄ |
| Molecular Weight | 387.43 g/mol | 412.44 g/mol [4] |
| CAS Number | 35661-40-6[1] | 205526-36-9[4] |
| Appearance | White to off-white solid/powder[5] | White powder[6] |
| Solubility | Soluble in DMF and NMP, insoluble in water[1] | Soluble in DMF and other organic solvents |
Table 2: Performance in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Fmoc-L-Phenylalanine | This compound |
| Coupling Efficiency | Typically >99% with standard coupling reagents. | Generally high, but may require extended coupling times or double coupling in sterically hindered sequences. |
| Deprotection Rate | Standard (e.g., 20% piperidine in DMF for 5-20 min).[7] | Generally follows standard kinetics, but monitoring is recommended to ensure complete removal without side reactions.[8][9] |
| Side Chain Stability | Stable under standard SPPS conditions. | The cyano group is stable under standard Fmoc deprotection and TFA cleavage conditions.[10] |
| Impact on Peptide Solubility | Contributes to hydrophobicity. | Increases polarity compared to phenylalanine, potentially influencing solubility. |
| Impact on Peptide Aggregation | Can contribute to aggregation in hydrophobic sequences. | The polar cyano group may modulate aggregation tendencies. |
Impact on Peptide Structure and Function
The incorporation of 3-cyanophenylalanine can significantly influence the resulting peptide's conformation and biological activity. The cyano group is a rigid, polar moiety that can alter the local electronic environment and participate in unique non-covalent interactions. While comprehensive structural studies directly comparing peptides with these two residues are sequence-dependent, the introduction of a substituent on the phenyl ring can alter the side chain's rotational preferences, potentially influencing the peptide backbone's secondary structure.[11]
Functionally, the cyano group can be leveraged as a vibrational probe.[3] The C≡N stretching frequency is sensitive to the local environment, providing a handle to study protein folding, binding events, and electric fields.[3] Furthermore, p-cyanophenylalanine has been extensively used as a fluorescent probe to investigate protein structure and dynamics, with its fluorescence quantum yield being sensitive to the surrounding environment.[2][12]
Experimental Protocols
The following are generalized protocols for the incorporation of both Fmoc-L-Phenylalanine and this compound into a peptide sequence via manual Fmoc-SPPS.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single coupling cycle for a 0.1 mmol synthesis scale.
Materials and Reagents:
-
Fmoc-protected amino acid (Fmoc-L-Phe-OH or Fmoc-L-3-CN-Phe-OH) (0.4 mmol, 4 eq)
-
Rink Amide resin (0.1 mmol)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagent: HBTU (0.38 mmol, 3.8 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.
-
Add DIPEA to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For this compound, a longer coupling time or a second coupling may be beneficial to ensure complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Purification
-
Resin Washing and Drying: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
-
Purification:
-
Centrifuge to pellet the crude peptide.
-
Wash the peptide with cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization
References
- 1. scispace.com [scispace.com]
- 2. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc-3-Cyano-L-Phenylalanine - Creative Peptides [creative-peptides.com]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 3-Cyanophenylalanine on Peptide Bioactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design. This guide provides a comparative analysis of peptides containing the unnatural amino acid 3-Cyanophenylalanine (3-CN-Phe) versus their native counterparts, with a focus on the bradykinin B1 receptor antagonist B9958 and its analogs. The inclusion of 3-CN-Phe at the C-terminus has been shown to significantly enhance receptor binding affinity and antagonist potency, offering a promising strategy for the development of more effective therapeutics.
The substitution of natural amino acids with synthetic analogs like 3-Cyanophenylalanine can profoundly influence a peptide's biological activity. This modification can alter the peptide's conformation, stability, and interaction with its biological target. The introduction of the cyano group on the phenyl ring of phenylalanine can affect electronic and steric properties, potentially leading to more favorable binding interactions.
Enhanced Antagonist Potency at the Bradykinin B1 Receptor
Structure-activity relationship studies on bradykinin B1 (B1) receptor antagonists have demonstrated the critical role of the C-terminal residue. The B1 receptor, a G-protein coupled receptor, is upregulated during inflammation and tissue injury, making it a key target for novel pain and inflammation therapeutics.
A direct comparison of the potent and selective bradykinin B1 receptor antagonist, B9958, with an analog where the C-terminal amino acid is replaced with 3-Cyanophenylalanine reveals a significant improvement in biological activity.
| Compound | Sequence | Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (pA2) |
| B9958 Analog (Reference) | Lys-Lys-Arg-Pro-Hyp-Gly-Cpg-Ser-D-Tic-Cpg | 1.2 | 8.9 |
| B9958 Analog (3-CN-Phe) | Lys-Lys-Arg-Pro-Hyp-Gly-Cpg-Ser-D-Tic-L-3-CN-Phe | 0.4 | 9.4 |
| Hyp: Hydroxyproline, Cpg: Cyclopentylglycine, D-Tic: D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
As the data indicates, the substitution of Cyclopentylglycine (Cpg) with L-3-Cyanophenylalanine at the C-terminus of a B9958 analog results in a three-fold increase in receptor binding affinity and a notable enhancement in functional antagonist potency.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the comparative data.
Peptide Synthesis
Peptides were synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The synthesis is typically carried out on a resin support, with amino acids being sequentially added.
-
Resin Preparation: A suitable resin (e.g., Rink Amide) is swollen in a solvent like dimethylformamide (DMF).
-
Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid, including Fmoc-L-3-Cyanophenylalanine-OH, is activated with a coupling agent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Wash: The resin is washed to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and wash steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for the bradykinin B1 receptor.
Fmoc vs. Boc Protection for 3-Cyanophenylalanine in Solid-Phase Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between Fmoc and Boc protecting groups for unnatural amino acids like 3-Cyanophenylalanine in Solid-Phase Peptide Synthesis (SPPS) is a critical decision that impacts yield, purity, and the overall success of the synthesis. This guide provides an objective comparison of these two strategies, supported by representative data and detailed experimental protocols.
The selection of a protecting group strategy is fundamental in SPPS. The two most common methods, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc), differ primarily in their deprotection chemistry. Fmoc is a base-labile protecting group, typically removed with piperidine, offering milder deprotection conditions. In contrast, Boc is an acid-labile group, requiring strong acids like trifluoroacetic acid (TFA) for its removal. This fundamental difference has significant implications for the synthesis of peptides containing sensitive residues, such as 3-Cyanophenylalanine.
Performance Comparison: Fmoc vs. Boc for 3-Cyanophenylalanine
While direct side-by-side comparative studies for 3-Cyanophenylalanine are limited in publicly available literature, we can construct a representative comparison based on the known characteristics of each strategy and the chemical nature of the cyano group.
| Parameter | Fmoc-3-Cyanophenylalanine | Boc-3-Cyanophenylalanine | Analysis |
| Coupling Efficiency | >99%[] | >98% | Both strategies generally offer high coupling efficiencies. However, the steric bulk of 3-Cyanophenylalanine may occasionally necessitate double coupling or extended reaction times in either strategy to ensure complete reaction. |
| Deprotection Conditions | 20% piperidine in DMF[2] | 50% TFA in DCM[3] | Fmoc offers significantly milder deprotection conditions, which is a major advantage for peptides with sensitive functionalities. |
| Side Chain Stability | Generally stable. Potential for hydrolysis to amide under prolonged or harsh basic conditions. | Potential for hydrolysis of the cyano group to an amide or carboxylic acid during TFA cleavage.[4][5] | The cyano group is more stable under the basic conditions of Fmoc deprotection than the strong acidic conditions of Boc cleavage. |
| Crude Peptide Purity | Typically high, often >80% | Can be high, but potential for acid-sensitive side reactions may lower purity. | The milder conditions of the Fmoc strategy often lead to a cleaner crude product with fewer side-product impurities. |
| Overall Yield | Generally good, dependent on peptide length and sequence. | Can be higher for hydrophobic or aggregation-prone sequences due to the disruption of secondary structures by TFA.[6] | For standard peptides, the Fmoc strategy is often preferred for its reliability and high purity. The Boc strategy may offer advantages for "difficult" sequences. |
| Compatibility | Compatible with a wide range of acid-labile side-chain protecting groups. | Compatible with a range of base-labile and other orthogonal protecting groups. | The orthogonality of the Fmoc/tBu strategy is a significant advantage for the synthesis of complex peptides.[] |
Potential Side Reactions
The primary concern when using 3-Cyanophenylalanine in SPPS is the stability of the cyano group.
-
Fmoc Strategy: The cyano group is generally stable under the standard basic conditions (20% piperidine in DMF) used for Fmoc deprotection.[7] However, prolonged exposure or the use of stronger bases could potentially lead to the hydrolysis of the nitrile to a primary amide.
-
Boc Strategy: The strong acidic conditions required for Boc deprotection and cleavage from the resin (e.g., TFA or HF) pose a greater risk to the cyano group. Acid-catalyzed hydrolysis of nitriles to carboxylic acids, proceeding through an amide intermediate, is a known organic transformation.[4][8] This can lead to heterogeneity in the final peptide product.
Experimental Protocols
Fmoc-SPPS of a Model Peptide Containing 3-Cyanophenylalanine
This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-Phe(3-CN)-Gly) on a Rink Amide resin.
1. Resin Swelling:
-
Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in 2 mL of dimethylformamide (DMF) for 1 hour in a fritted syringe.
2. First Amino Acid Coupling (Fmoc-Gly-OH):
-
Drain the DMF.
-
Dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in 1 mL of DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Confirm complete coupling with a Kaiser test (ninhydrin test).
-
Wash the resin with DMF (3 x 2 mL).
3. Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Wash the resin with DMF (5 x 2 mL).
4. Second Amino Acid Coupling (Fmoc-3-Cyanophenylalanine-OH):
-
Dissolve Fmoc-3-Cyanophenylalanine-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in 1 mL of DMF.
-
Add the coupling solution to the resin and agitate for 2 hours. (Note: For potentially difficult couplings with this unnatural amino acid, a second coupling may be performed).
-
Confirm complete coupling with a Kaiser test.
-
Wash the resin with DMF (3 x 2 mL).
5. Fmoc Deprotection:
-
Repeat step 3.
6. Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Dissolve Fmoc-Ala-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in 1 mL of DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Confirm complete coupling with a Kaiser test.
-
Wash the resin with DMF (3 x 2 mL).
7. Final Fmoc Deprotection:
-
Repeat step 3.
8. Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7]
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the solution and precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
Boc-SPPS of a Model Peptide Containing 3-Cyanophenylalanine
This protocol describes the manual synthesis of the same model tripeptide (Ala-Phe(3-CN)-Gly) on an MBHA resin.
1. Resin Swelling:
-
Swell 100 mg of MBHA resin (0.5 mmol/g substitution) in 2 mL of DCM for 1 hour.
2. First Amino Acid Coupling (Boc-Gly-OH):
-
Drain the DCM.
-
Perform Boc deprotection of the resin if necessary (e.g., with 50% TFA in DCM for 30 min), followed by neutralization with 10% DIPEA in DCM.
-
Dissolve Boc-Gly-OH (3 eq) and HBTU (3 eq) in 1 mL of DMF. Add DIPEA (6 eq).
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Confirm complete coupling with a Kaiser test.
-
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
3. Boc Deprotection:
-
Add 2 mL of 50% TFA in DCM to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 50% TFA in DCM and agitate for 25 minutes.[9]
-
Wash the resin with DCM (3 x 2 mL) and isopropanol (3 x 2 mL).
4. Neutralization:
-
Add 2 mL of 10% DIPEA in DCM to the resin and agitate for 2 minutes. Repeat once.
-
Wash the resin with DCM (3 x 2 mL).
5. Second Amino Acid Coupling (Boc-3-Cyanophenylalanine-OH):
-
Dissolve Boc-3-Cyanophenylalanine-OH (3 eq) and HBTU (3 eq) in 1 mL of DMF. Add DIPEA (6 eq).
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Confirm complete coupling with a Kaiser test.
-
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
6. Boc Deprotection and Neutralization:
-
Repeat steps 3 and 4.
7. Third Amino Acid Coupling (Boc-Ala-OH):
-
Dissolve Boc-Ala-OH (3 eq) and HBTU (3 eq) in 1 mL of DMF. Add DIPEA (6 eq).
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Confirm complete coupling with a Kaiser test.
-
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
8. Final Boc Deprotection:
-
Repeat step 3.
9. Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Cool the resin in an ice bath and add anhydrous HF with a scavenger such as anisole.
-
After 1-2 hours, evaporate the HF and precipitate the peptide in cold diethyl ether.
-
(Alternative TFA cleavage can be used for certain resins, but may be less effective for complete side-chain deprotection and risks cyano group hydrolysis).
Experimental Workflows
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.
Caption: Boc Solid-Phase Peptide Synthesis Workflow.
Conclusion
For the solid-phase synthesis of peptides containing 3-Cyanophenylalanine, the Fmoc strategy is generally the recommended approach . Its milder deprotection conditions minimize the risk of side reactions involving the cyano group, leading to a higher purity crude product. While the Boc strategy can be effective, particularly for challenging sequences prone to aggregation, the harsh acidic conditions required for deprotection and cleavage pose a significant risk of nitrile hydrolysis, which can compromise the integrity and yield of the final peptide. Careful selection of scavengers and optimization of cleavage conditions are crucial if the Boc strategy is employed. Ultimately, the choice of strategy should be guided by the specific peptide sequence, the presence of other sensitive functional groups, and the synthetic challenges anticipated.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Verifying the Purity of 3-Cyanophenylalanine Peptides
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical methods for verifying the purity of peptides incorporating the unnatural amino acid, 3-Cyanophenylalanine. We delve into the experimental protocols, comparative performance, and data presentation for the most robust analytical techniques.
The incorporation of unnatural amino acids like 3-Cyanophenylalanine into peptides can bestow unique properties, enhancing stability, modulating biological activity, or serving as spectroscopic probes. However, the synthesis of these modified peptides can also introduce specific impurities, such as diastereomers, deletion sequences, or products of incomplete deprotection. Therefore, rigorous analytical verification is a critical step in their quality control.
Comparative Analysis of Analytical Methods
The primary methods for assessing the purity of synthetic peptides, including those containing 3-Cyanophenylalanine, are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and provides complementary information.
| Analytical Method | Principle of Separation | Information Provided | Resolution | Sensitivity | Key Considerations for 3-Cyanophenylalanine Peptides |
| RP-HPLC | Hydrophobicity | Purity (% area), Retention Time | High | Moderate to High | The aromatic and moderately hydrophobic nature of the 3-cyanophenyl group will influence retention time. Gradient optimization is crucial to resolve closely eluting impurities. |
| LC-MS | Hydrophobicity & Mass-to-Charge Ratio | Purity, Molecular Weight Confirmation, Impurity Identification | High | High | Confirms the mass of the target peptide and helps identify the nature of impurities (e.g., truncated sequences, modifications). Fragmentation (MS/MS) can confirm the amino acid sequence. |
| Capillary Electrophoresis (CE) | Charge-to-Mass Ratio & Hydrodynamic Size | Purity, Charge Heterogeneity | Very High | High | Highly effective in separating charge variants and isomers. The modification with 3-Cyanophenylalanine can alter the peptide's electrophoretic mobility.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a 3-Cyanophenylalanine-containing peptide by separating it from synthetic impurities based on hydrophobicity.
Materials:
-
Lyophilized 3-Cyanophenylalanine peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)[3]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA for MS compatibility) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (for the peptide bond) and 275 nm (if other aromatic residues are present).[3]
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the 3-Cyanophenylalanine peptide and identify impurities.
Materials:
-
Same as for RP-HPLC, but using formic acid is preferred over TFA to avoid ion suppression in the mass spectrometer.[4]
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).
Procedure:
-
LC Separation:
-
Follow the RP-HPLC protocol, but with a formic acid-based mobile phase.
-
A narrower column (e.g., 2.1 mm ID) and a lower flow rate (e.g., 0.2-0.4 mL/min) are typically used.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan a range appropriate for the expected m/z of the peptide's charge states (e.g., m/z 300-2000).
-
Data Acquisition: Acquire both full scan MS data to determine the molecular weights of eluting species and tandem MS (MS/MS) data for the main peak and major impurities to confirm their sequences.
-
-
Data Analysis:
-
Deconvolute the mass spectrum of the main peak to confirm the molecular weight of the 3-Cyanophenylalanine peptide.
-
Analyze the mass spectra of impurity peaks to identify their nature (e.g., deletion sequences, protecting group adducts).
-
Analyze MS/MS data to confirm the peptide sequence and locate any modifications.
-
Protocol 3: Capillary Electrophoresis (CE)
Objective: To achieve high-resolution separation of the 3-Cyanophenylalanine peptide from closely related impurities, particularly charge variants and isomers.
Materials:
-
Lyophilized 3-Cyanophenylalanine peptide
-
CE system, potentially coupled to a mass spectrometer (CE-MS)
-
Fused-silica capillary (coated or uncoated)
-
Background electrolyte (BGE), e.g., phosphate or borate buffer at a specific pH.
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the BGE or a low ionic strength buffer to a concentration of 0.1-1 mg/mL.
-
-
CE Conditions:
-
Capillary: A coated capillary is often used to suppress protein adsorption and control the electroosmotic flow.
-
BGE: The choice of BGE and its pH is critical for optimizing separation. A low pH buffer (e.g., pH 2.5) is common for analyzing cationic peptides.
-
Voltage: Apply a high voltage (e.g., 20-30 kV) across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at 200-220 nm or by MS if coupled.
-
-
Data Analysis:
-
Analyze the electropherogram to assess the number and relative abundance of peaks.
-
CE-MS data can be used to identify the molecular weight of the separated components.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Workflow for peptide purity analysis by RP-HPLC.
Caption: Workflow for peptide analysis by LC-MS.
Caption: Workflow for peptide purity analysis by Capillary Electrophoresis.
Conclusion
Verifying the purity of 3-Cyanophenylalanine-containing peptides requires a multi-faceted analytical approach. RP-HPLC is the workhorse for routine purity assessment, while LC-MS provides indispensable information for identity confirmation and impurity characterization. Capillary Electrophoresis offers a high-resolution, orthogonal technique, particularly valuable for resolving challenging separations. By employing these methods with robust and well-defined protocols, researchers can ensure the quality and integrity of their synthetic peptides, leading to more reliable and impactful scientific outcomes.
References
- 1. Investigating capillary electrophoresis‐mass spectrometry for the analysis of common post‐translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis-mass spectrometry for Peptide analysis: target-based approaches and proteomics/peptidomics strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. almacgroup.com [almacgroup.com]
A Comparative Structural Analysis of Peptides Incorporating Fmoc-L-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and biophysical properties of peptides incorporating the non-natural amino acid L-3-Cyanophenylalanine (3-CN-Phe) against its natural counterpart, L-Phenylalanine (Phe). The incorporation of 3-CN-Phe, facilitated by Fmoc-L-3-Cyanophenylalanine in solid-phase peptide synthesis (SPPS), offers unique opportunities for modulating peptide conformation, stability, and function. This document outlines the expected structural perturbations and provides detailed experimental protocols for their characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography.
Impact on Peptide Structure: A Comparative Overview
The introduction of a cyano group at the meta position of the phenylalanine side chain can induce significant changes in the local and global conformation of a peptide. These changes stem from the electronic and steric properties of the nitrile group.
Key Physicochemical Differences:
| Property | L-Phenylalanine (Phe) | L-3-Cyanophenylalanine (3-CN-Phe) |
| Side Chain Polarity | Nonpolar, Hydrophobic | Increased polarity due to the nitrile group |
| Electronic Nature | Aromatic ring | Electron-withdrawing cyano group alters the ring's electron density |
| Hydrogen Bonding | Phenyl ring can act as a weak hydrogen bond acceptor (π-system) | Nitrile group can act as a hydrogen bond acceptor |
| Steric Profile | Phenyl group | Phenyl group with a linear cyano substituent |
These differences can lead to distinct structural outcomes, which can be probed by various biophysical techniques.
Data Presentation: Comparative Structural Analysis
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of a Model Tripeptide (Ac-Ala-X-Gly-NH₂) in DMSO-d₆
Note: These are illustrative values. Actual chemical shifts will be sequence and solvent dependent.
| Proton | Ac-Ala-Phe -Gly-NH₂ | Ac-Ala-3-CN-Phe -Gly-NH₂ | Expected Shift Difference (Δδ) | Rationale for a a Shift |
| Phe/3-CN-Phe Hα | 4.50 | 4.55 | +0.05 | The electron-withdrawing nature of the cyano group can slightly deshield the alpha proton. |
| Phe/3-CN-Phe Hβ1 | 3.10 | 3.15 | +0.05 | Similar deshielding effect on beta protons. |
| Phe/3-CN-Phe Hβ2 | 2.95 | 3.00 | +0.05 | Similar deshielding effect on beta protons. |
| Phe/3-CN-Phe Aromatic Hs | 7.20-7.35 | 7.40-7.60 | +0.20 to +0.25 | Significant downfield shift due to the strong electron-withdrawing effect of the nitrile group on the aromatic ring protons. |
| Gly Hα | 3.80 | 3.82 | +0.02 | Minor perturbation due to the modified neighboring residue. |
| Ala Hα | 4.20 | 4.20 | 0.00 | Minimal effect on a distant residue. |
Table 2: Comparative Secondary Structure Content (%) from Circular Dichroism Spectroscopy
Note: These are illustrative values for a model 10-residue peptide prone to helical formation.
| Secondary Structure | Peptide with Phe | Peptide with 3-CN-Phe | Expected Change | Rationale |
| α-Helix | 30% | 25% | Decrease | The polar cyano group may disrupt hydrophobic interactions that stabilize the helical core. |
| β-Sheet | 15% | 20% | Increase | The potential for new hydrogen bonding interactions involving the cyano group might favor β-sheet formation in certain sequences. |
| Random Coil | 55% | 55% | No significant change | The overall disordered content may remain similar, with a shift in the equilibrium between ordered structures. |
Experimental Protocols
Peptide Synthesis using this compound
Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) [1][2]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for 1D and 2D NMR of a Synthetic Peptide [3][4][5]
-
Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). For exchangeable amide protons, use a solvent mixture like 90% H₂O/10% D₂O. The final peptide concentration should be in the range of 1-5 mM.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and overall spectral quality.
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify amino acid spin systems. A mixing time of 60-80 ms is typically used.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space proximities between protons, which are crucial for determining the three-dimensional structure. Mixing times for NOESY are typically in the range of 150-300 ms.
-
For detailed structural analysis, ¹³C and ¹⁵N-HSQC (Heteronuclear Single Quantum Coherence) spectra can be acquired on isotopically labeled samples.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.
-
Use the distance restraints, along with any dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures using software such as CYANA, Xplor-NIH, or CNS.
-
Analyze the resulting structures to determine the peptide's conformation.
-
Circular Dichroism (CD) Spectroscopy
Protocol for Peptide Secondary Structure Analysis by CD [6][7][8]
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by UV absorbance if the peptide contains Trp or Tyr.
-
Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL.
-
-
CD Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from 190 to 260 nm.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (millidegrees × 100) / (c × n × l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Deconvolute the resulting spectrum using a secondary structure estimation program (e.g., CONTIN, SELCON3, or CDSSTR available on the DICHROWEB server) to determine the percentage of α-helix, β-sheet, and random coil.
-
X-ray Crystallography
Protocol for Peptide Crystallization and Structure Determination
-
Peptide Purity: The peptide must be of very high purity (>98%) for successful crystallization.
-
Crystallization Screening:
-
Dissolve the peptide in a suitable buffer at a high concentration (typically 5-20 mg/mL).
-
Use commercially available sparse-matrix screens to test a wide range of crystallization conditions (precipitants, salts, pH).
-
Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) methods.
-
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, peptide, and additives, as well as the temperature and pH.
-
Crystal Harvesting and Cryo-protection:
-
Carefully mount a single crystal in a nylon loop.
-
Briefly soak the crystal in a cryoprotectant solution (usually the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in an X-ray beamline (preferably at a synchrotron source for high-intensity X-rays).
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the reflection intensities and their corresponding Miller indices.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the diffraction data to improve its agreement with the experimental observations.
-
Validate the final structure using established crystallographic criteria.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and structural analysis of peptides.
Caption: Impact of 3-CN-Phe on peptide structure.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation | MDPI [mdpi.com]
- 6. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
